Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Protocol Standard Executive Summary In modern drug discovery and agrochem...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Document Type: Advanced Technical Guide & Protocol Standard
Executive Summary
In modern drug discovery and agrochemical development, the strategic introduction of steric bulk and specific electronic effects onto aromatic scaffolds is critical for tuning pharmacokinetics and target binding. 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline (CAS: 1019582-90-1) [1] represents a highly specialized, sterically hindered secondary aniline building block. As a Senior Application Scientist, I have structured this guide to unpack the causality behind its structural properties, detail a self-validating synthetic methodology for its preparation, and explore its utility in advanced chemical synthesis.
Chemical Identity and Structural Analysis
The molecular architecture of this compound is defined by a highly substituted phenyl ring and a branched N-alkyl chain. The presence of the 2-methoxy and 5-methyl groups enriches the electron density of the aromatic ring via mesomeric (+M) and inductive (+I) effects, respectively. Concurrently, the 3-methylbutan-2-yl group introduces significant steric shielding around the nitrogen lone pair.
Table 1: Chemical Identity
Property
Value
IUPAC Name
2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
CAS Number
1019582-90-1
Molecular Formula
C₁₃H₂₁NO
Molecular Weight
207.31 g/mol
SMILES String
CC1=CC(NC(C)C(C)C)=C(OC)C=C1
Structural Class
Secondary Arylamine / Hindered Aniline
Physicochemical Profiling and Causality
Understanding the physical properties of this intermediate is essential for downstream formulation and reaction planning. The bulky N-alkyl substituent prevents efficient crystal lattice packing, typically rendering this compound a viscous liquid or low-melting solid at room temperature.
Table 2: Estimated Physicochemical Properties
Parameter
Estimated Value
Mechanistic Causality
LogP (Octanol/Water)
~3.8
The highly branched 5-carbon chain significantly increases lipophilicity, ideal for crossing lipid bilayers in biological assays.
Boiling Point
~280–290 °C
High molecular weight and weak intermolecular hydrogen bonding (due to steric shielding of the NH group) dictate a high boiling point.
Density
~0.98 g/cm³
Typical for alkylated anisole/aniline derivatives lacking heavy halogens.
pKa (Conjugate Acid)
~4.5
The electron-donating methoxy group increases basicity, but the extreme steric bulk restricts protonation, resulting in a slightly weaker base than typical secondary alkylamines.
Steric and Electronic Modulation
In medicinal chemistry, the 3-methylbutan-2-yl group acts as a steric shield. This specific geometry restricts rotation around the C-N bond and protects the nitrogen from rapid N-glucuronidation or N-oxidation by cytochrome P450 enzymes. As demonstrated in foundational studies on [2], such bulky substituents prevent over-alkylation (quaternization) during subsequent electrophilic functionalization steps.
Fig 2. Electronic and steric contributions defining the molecule's reactivity profile.
Self-Validating Synthetic Methodology
The most efficient and scalable route to synthesize 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is via the reductive amination of 2-methoxy-5-methylaniline with 3-methylbutan-2-one.
Catalyst and Reagent Selection Causality
We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). As established by [3], STAB provides superior selectivity for iminium ions over carbonyl groups. This prevents the premature reduction of the sterically hindered 3-methylbutan-2-one into its corresponding alcohol. 1,2-Dichloroethane (DCE) is selected as the solvent because it stabilizes the transient iminium intermediate far better than THF.
This protocol is designed as a self-validating system. Proceeding to the next step is strictly contingent upon passing the defined In-Process Control (IPC).
Step 1: Reagent Preparation & Condensation
Charge a dry, argon-purged round-bottom flask with 2-methoxy-5-methylaniline (1.0 equiv, 10 mmol) and 1,2-dichloroethane (DCE, 0.2 M).
Add 3-methylbutan-2-one (1.1 equiv, 11 mmol).
Introduce glacial acetic acid (1.0 equiv) to catalyze the formation of the imine. Stir at room temperature for 2 hours.
IPC 1 (Validation): Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Do not proceed until the [M+H]⁺ mass corresponding to the imine intermediate is observed and the primary aniline peak is reduced by >80%.
Step 2: Selective Reduction
4. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer.
5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to prevent clumping and manage gas evolution.
6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.
IPC 2 (Validation): Perform TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active spot of the starting aniline (lower Rf) is completely consumed, replaced by a new, less polar spot (higher Rf).
Step 3: Quench and Isolation
7. Quench the reaction carefully by adding saturated aqueous NaHCO₃ until gas evolution ceases and the pH reaches ~8. (Causality: Neutralizing the acetic acid prevents the product from partitioning into the aqueous layer as an ammonium salt).
8. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
9. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
10. Purify the crude oil via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes).
Final Validation: Confirm purity via quantitative ¹H-NMR and HPLC (>95% purity required for downstream biological assays).
Fig 1. Self-validating reductive amination workflow with integrated IPCs.
Applications in Drug Discovery
The unique structural topology of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline makes it a highly sought-after intermediate for synthesizing complex active pharmaceutical ingredients (APIs).
Kinase Inhibitors: The electron-rich aromatic ring serves as an excellent nucleophile for Buchwald-Hartwig cross-coupling reactions with halogenated heterocycles (e.g., pyrimidines or quinolines), forming the hinge-binding core of many kinase inhibitors.
GPCR Ligands: The lipophilic 3-methylbutan-2-yl tail can be exploited to occupy deep, hydrophobic binding pockets within G-protein coupled receptors, significantly enhancing target affinity and residence time.
References
Mailig, M., et al. "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines." The Journal of Organic Chemistry, 2018, 83(15), 8036-8053. Available at:[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]
Exploratory
Comprehensive Toxicological and Safety Profiling of 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Executive Summary & Structural Causality In drug development a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)
Executive Summary & Structural Causality
In drug development and chemical synthesis, the derivatization of aromatic amines significantly alters their pharmacokinetic and toxicological profiles. 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is a sterically hindered secondary amine. Its core structure is derived from p-cresidine (2-methoxy-5-methylaniline), a well-documented Group 2B carcinogen .
As a Senior Application Scientist, it is critical to look beyond the basic structure. The addition of the bulky N-(3-methylbutan-2-yl) group (a sec-isoamyl derivative) serves a dual purpose: it drastically increases the compound's lipophilicity (LogP) and introduces steric hindrance around the nitrogen atom. While this hindrance may temporarily shield the amine from direct N-hydroxylation—the primary bioactivation pathway for aromatic amine toxicity—hepatic metabolism will inevitably cleave this alkyl group via N-dealkylation, releasing the highly toxic p-cresidine core.
Understanding this pro-toxicant mechanism is the foundation of handling, storing, and evaluating this compound safely.
Physicochemical Properties & SAR Implications
To predict the compound's behavior in biological systems and laboratory environments, we must analyze its physicochemical properties. The data below synthesizes the structural activity relationship (SAR) impacts of the N-alkyl substitution.
Optimal size for rapid passive diffusion across lipid bilayers.
LogP (Lipophilicity)
~3.8 - 4.1
High lipophilicity ensures rapid dermal absorption. Requires specialized PPE.
pKa (Conjugate Acid)
~4.5
Exists primarily in the un-ionized, lipophilic state at physiological pH (7.4).
Steric Hindrance
High (Alpha-branched)
Slows direct Phase II conjugation; forces Phase I CYP-mediated dealkylation.
Advanced Safety Data Sheet (SDS) Directives
Standard SDS templates often fail to explain why specific precautions are necessary. The following directives are grounded in the physicochemical realities of the compound.
GHS Hazard Classification
Extrapolating from the parent compound, the N-alkylated derivative retains severe hazard classifications due to its metabolic fate.
Table 2: GHS Classification & Hazard Statements
Hazard Class
Category
H-Statement
Causality
Acute Toxicity (Oral)
Category 3
H301: Toxic if swallowed
Rapid GI absorption due to high LogP.
Skin Sensitization
Category 1
H317: May cause allergic skin reaction
Protein haptenation via reactive metabolites.
Carcinogenicity
Category 1B
H350: May cause cancer
Hepatic conversion to DNA-binding nitrenium ions.
Aquatic Toxicity
Category 2
H411: Toxic to aquatic life
High bioaccumulation potential in aquatic lipids.
Handling, Storage, and PPE Protocols
Glove Selection (Critical): Do not use standard latex or thin nitrile gloves. The compound's high LogP (~4.0) allows it to permeate natural rubber and thin elastomers within minutes. Protocol: Use laminated film gloves (e.g., Silver Shield) or heavy-duty butyl rubber.
Ventilation: Must be handled in a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood. The compound may form aerosolized micro-droplets if subjected to sonication or vigorous vortexing.
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aromatic amines are highly susceptible to auto-oxidation, forming colored, highly reactive quinone-imine degradation products.
Mechanistic Toxicology: The Bioactivation Pathway
The toxicity of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is not intrinsic to the parent molecule; it is a metabolism-dependent process.
N-Dealkylation: Hepatic Cytochrome P450 enzymes (primarily CYP3A4) oxidize the alpha-carbon of the 3-methylbutan-2-yl group, leading to the cleavage of the alkyl chain and releasing the primary amine, p-cresidine.
N-Hydroxylation: p-Cresidine is subsequently N-hydroxylated by CYP1A2.
Phase II Esterification: The N-hydroxy metabolite undergoes esterification by sulfotransferases (SULTs) or N-acetyltransferases (NATs).
DNA Adduct Formation: The ester rapidly degrades into a highly electrophilic nitrenium ion , which covalently binds to guanine residues in DNA, initiating mutagenesis.
Metabolic bioactivation pathway of the N-alkylated aniline derivative into a genotoxic nitrenium ion.
To accurately profile this compound, standard in vitro assays (like HepG2 cell viability) are insufficient because HepG2 cells lack adequate basal CYP450 expression. We must use a self-validating system utilizing HepaRG cells, which retain physiological levels of CYP1A2 and CYP3A4.
Protocol: Metabolism-Dependent Cytotoxicity Assay
This protocol is designed with internal controls to definitively prove whether toxicity is driven by the parent compound or its metabolites.
Step 1: Cell Culture & Preparation
Seed differentiated HepaRG cells in a 96-well plate at 75,000 cells/well.
Causality: HepaRG cells are chosen over HepG2 because they express the CYP1A2 necessary to form the toxic nitrenium ion, preventing false negatives.
Step 2: Compound Dosing & The Self-Validating Control
Prepare a 10 mM stock of the compound in LC-MS grade DMSO.
Test Group: Treat cells with a concentration gradient (0.1 µM to 100 µM) of the compound.
Validation Group (CYP Inhibition): Pre-incubate a parallel set of cells with 1 mM 1-aminobenzotriazole (ABT) , a non-specific suicide inhibitor of CYP450 enzymes, for 2 hours prior to dosing.
Causality: If the compound is a pro-toxicant, the ABT-treated group will show higher cell viability than the test group, validating that CYP metabolism is the driver of toxicity.
Step 3: Incubation & Viability Readout
Incubate for 72 hours at 37°C, 5% CO₂.
Assess viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Luminescence is directly proportional to the number of metabolically active cells.
Step 4: LC-MS/MS Metabolite Verification
Extract the supernatant from the test group.
Run through LC-MS/MS (Triple Quadrupole) monitoring for the mass transition of p-cresidine (m/z 138.1 → 123.1) to confirm successful N-dealkylation.
Self-validating experimental workflow for assessing metabolism-dependent cytotoxicity.
Conclusion
2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline presents a complex toxicological challenge. While the bulky N-alkyl group alters its immediate physical properties—increasing lipophilicity and requiring stringent PPE to prevent dermal absorption—it does not eliminate the severe carcinogenic risk inherent to its core structure. Rigorous, metabolism-competent in vitro models must be employed to accurately assess its safety profile during research and development.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8445, p-Cresidine." PubChem, [Link].
Foundational
Pharmacokinetic properties and bioavailability of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
An In-Depth Technical Guide to the Pharmacokinetic Properties and Bioavailability of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline Introduction In the landscape of drug discovery and development, a thorough understand...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacokinetic Properties and Bioavailability of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This profile, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a molecule, dictates its efficacy, safety, and dosing regimen. This guide provides a comprehensive technical framework for the complete pharmacokinetic and bioavailability characterization of the novel compound, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline.
While specific experimental data for this molecule is not yet in the public domain, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols and theoretical underpinnings necessary to generate a robust data package for regulatory submission and clinical progression. The methodologies described herein are based on industry-standard practices and are designed to ensure scientific integrity and data reliability.
Physicochemical Properties: The Blueprint for Pharmacokinetic Behavior
The intrinsic physicochemical properties of a molecule are the primary determinants of its behavior in a biological system. Key parameters such as solubility, lipophilicity, and ionization state govern its ability to be absorbed, distribute into tissues, and be eliminated from the body. While experimental values for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline are to be determined, we can infer likely characteristics from its structural analogue, 2-methoxy-5-methylaniline.[1]
A key predictor of membrane permeability and plasma protein binding. The addition of the N-(3-methylbutan-2-yl) group is expected to increase the LogP of the title compound.
Crucial for dissolution in the gastrointestinal tract, a prerequisite for oral absorption.
Ionization
pKa
To be determined
The aniline moiety suggests basic properties. The pKa will determine the charge state at physiological pH, affecting solubility and membrane transport.
Part 1: In Vitro ADME Profiling — Foundational Assessment
In vitro assays are the cornerstone of early ADME profiling, offering a high-throughput and cost-effective means to predict in vivo performance and identify potential liabilities.
Intestinal Permeability: The Caco-2 Assay
The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[4][5] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters, effectively mimicking the intestinal epithelial barrier.[5]
Causality Behind Experimental Choices:
This assay is selected to determine the apparent permeability coefficient (Papp), which classifies the compound's potential for passive diffusion across the gut wall. A bidirectional assay (measuring transport from the apical to basolateral side and vice-versa) is crucial for identifying if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[5]
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21 days to allow for differentiation and monolayer formation.[6][7]
Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm the integrity of the tight junctions. Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[8]
Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber. Lucifer Yellow, a low-permeability marker, is co-dosed to monitor monolayer integrity throughout the experiment.
Sampling: At predefined time points (e.g., 2 hours), samples are collected from the receiver chamber (B for A-to-B transport, A for B-to-A transport).[5]
Quantification: The concentration of the test compound in the donor and receiver compartments is determined using a validated LC-MS/MS method.
Data Analysis: The apparent permeability (Papp) in cm/s is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined; a ratio >2 suggests the compound is a substrate for active efflux.
Caption: Human Liver Microsome (HLM) Metabolic Stability Workflow.
Cytochrome P450 (CYP) Inhibition Assay
Assessing a compound's potential to inhibit major CYP isoforms is a critical regulatory requirement to predict drug-drug interactions (DDIs). [9]This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the activity of a specific CYP enzyme.
[10][11]
System: Human liver microsomes are used as the enzyme source.
Incubation: A specific probe substrate for a CYP isoform (e.g., Phenacetin for CYP1A2) is incubated with HLMs and the NADPH regenerating system in the presence of various concentrations of the test compound.
[11]3. Metabolite Formation: The reaction is allowed to proceed for a set time, then terminated.
Quantification: The amount of the specific metabolite formed (e.g., Acetaminophen from Phenacetin) is measured by LC-MS/MS.
Data Analysis: The rate of metabolite formation is compared to a vehicle control (no test compound). The IC50 value is calculated by plotting the percent inhibition against the test compound concentration.
[11]
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, dictates the free (unbound) concentration available to interact with its target and be cleared. [12]Only the unbound fraction is pharmacologically active. Rapid Equilibrium Dialysis (RED) is a reliable method for determining the percentage of plasma protein binding.
[12][13][14]
Preparation: The test compound is spiked into plasma (e.g., human, rat) at a defined concentration.
[13]2. Device Setup: The plasma-compound mixture is added to one chamber of the RED device insert, and dialysis buffer (PBS, pH 7.4) is added to the other chamber. The chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8K MWCO) that allows only the unbound compound to pass through.
[15]3. Equilibration: The device is sealed and incubated at 37°C with shaking for several hours to allow the unbound compound to reach equilibrium across the membrane.
[13]4. Sampling: After incubation, equal volume aliquots are taken from both the plasma and buffer chambers.
Matrix Matching: To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer.
Analysis: The concentrations of the compound in both final samples are determined by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Part 2: In Vivo Pharmacokinetics — The Whole System View
In vivo studies in animal models are essential to understand how the ADME properties integrate in a complex biological system and to determine key pharmacokinetic parameters.
[16]
Study Design: Rat Pharmacokinetic Study
The rat is a commonly used species for initial PK studies due to its well-characterized physiology and handling feasibility. A typical study involves two arms to determine absolute bioavailability.
[17]
Group 1 (Intravenous, IV): A single bolus dose (e.g., 1-2 mg/kg) is administered intravenously. This provides a direct measure of distribution and elimination without the variable of absorption, serving as the 100% bioavailability reference.
Group 2 (Oral, PO): A single oral gavage dose (e.g., 5-10 mg/kg) is administered. This allows for the assessment of oral absorption and first-pass metabolism.
Blood Sampling:
Serial blood samples (e.g., 50-100 µL) are collected from each animal at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is harvested by centrifugation and stored at -80°C until analysis.
[17]
Bioanalytical Method: LC-MS/MS
A robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of the test compound in plasma.
[18][19]
Method Development & Validation Protocol:
Tuning: The mass spectrometer is tuned to identify the optimal precursor and product ions for the analyte and a suitable internal standard.
Chromatography: A reversed-phase HPLC or UPLC method is developed to achieve adequate retention and peak shape, separating the analyte from endogenous plasma components.
[19]3. Sample Preparation: An extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is optimized to efficiently recover the analyte from the plasma matrix and remove interferences.
[20][21]4. Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Data Analysis and Key Pharmacokinetic Parameters
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). [17]This analysis yields several critical PK parameters.
Parameter
Abbreviation
Description
Maximum Concentration
Cmax
The highest observed concentration of the drug in plasma.
Time to Cmax
Tmax
The time at which Cmax is reached after oral administration.
Area Under the Curve
AUC
The total drug exposure over time; a measure of the extent of absorption.
Half-Life
t½
The time required for the plasma concentration to decrease by half.
Clearance
CL
The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency.
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Part 3: Absolute Bioavailability — The Final Verdict on Oral Viability
Absolute oral bioavailability (F%) represents the fraction of an orally administered dose that reaches the systemic circulation unchanged. It is the ultimate measure of a drug's oral absorption efficiency.
[22]
Calculation of Bioavailability
Bioavailability is calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.
[22][23]
Formula:
F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
This calculation integrates losses from incomplete dissolution, poor permeability across the gut wall (Fa), metabolism within the intestinal enterocytes (Fg), and first-pass metabolism in the liver (Fh). [24]A successful oral drug typically requires a bioavailability of at least 20%.
[23]
Caption: Conceptual workflow for determining absolute oral bioavailability.
References
AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. (2023). YouTube. [Link]
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Nature Experiments. [Link]
Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]
Understanding Bioavailability in Pharmacokinetics. (2012). Certara. [Link]
CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Analyst (RSC Publishing). [Link]
Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). [Link]
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. [Link]
Preliminary investigation and discovery of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
An In-depth Technical Guide to the Preliminary Investigation and Discovery of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline Executive Summary The N-alkylated aniline scaffold is a cornerstone in modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Preliminary Investigation and Discovery of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Executive Summary
The N-alkylated aniline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This guide outlines a comprehensive framework for the preliminary investigation of a novel derivative, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. We present a reasoned hypothesis for its potential biological activity, a robust and detailed synthetic protocol via reductive amination, and a cascade of analytical and biological assays for its initial characterization and screening. This document serves as a technical blueprint for researchers engaged in the early stages of drug discovery, providing the necessary protocols and scientific rationale to synthesize, purify, and evaluate this previously uncharacterized molecule.
Introduction: The Aniline Scaffold in Drug Discovery
Substituted anilines are privileged structures in drug discovery, prized for their versatile chemical reactivity and their ability to engage in key interactions with biological targets. The introduction of an N-alkyl group significantly modulates the parent molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including potent kinase inhibition, antifungal properties, and applications as materials for chemical sensors.[2][3][4] The target of this investigation, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, incorporates a sterically hindered secondary alkyl amine, a methoxy group, and a methyl group on the aromatic ring. This unique combination of features warrants a systematic investigation to unlock its potential therapeutic value.
Rationale and Hypothesis for Investigation
The structural motifs within 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline suggest several potential avenues for biological activity. The substituted aniline core is prevalent in numerous kinase inhibitors, where the nitrogen atom often serves as a crucial hydrogen bond donor or acceptor within the ATP-binding pocket of the enzyme.[2][5] For instance, recent studies have identified 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors for cancer therapy.[2][6]
Core Hypothesis: Based on its structural analogy to known pharmacophores, we hypothesize that 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline possesses potential antiproliferative activity, possibly mediated through the inhibition of one or more protein kinases critical to cancer cell signaling. The specific substitution pattern—a methoxy group at position 2 and a methyl group at position 5—is designed to probe the steric and electronic requirements of the target binding site, while the N-(3-methylbutan-2-yl) group enhances lipophilicity, which may improve cell permeability.
Synthesis, Purification, and Characterization
A logical and efficient synthetic strategy is paramount in the preliminary investigation of a novel compound. We propose a reductive amination pathway, which is a robust and widely used method for forming C-N bonds with high atom economy.[1]
Proposed Synthetic Pathway
The synthesis will proceed via a one-pot reductive amination reaction between the commercially available starting material, 2-methoxy-5-methylaniline, and 3-methyl-2-butanone, using a suitable reducing agent such as sodium triacetoxyborohydride.
Caption: Synthetic and analytical workflow for the target compound.
This protocol is designed to be self-validating by including clear steps for monitoring and completion.
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2-methoxy-5-methylaniline (1.0 eq, e.g., 1.37 g, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 40 mL).
Imine Formation: Add 3-methyl-2-butanone (1.1 eq, 1.16 mL, 11 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate the formation of the intermediate imine.
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexanes/ethyl acetate (e.g., 8:2 v/v), visualizing with a UV lamp and/or potassium permanganate stain. The disappearance of the starting aniline spot indicates reaction completion.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Column Preparation: Pack a glass column with silica gel (200-300 mesh) using a slurry method with hexanes.[7]
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 15%).
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
Final Step: Concentrate the combined pure fractions under reduced pressure to yield 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline as a pure oil or solid.
Structural Elucidation: Predicted Analytical Data
As this is a novel compound, experimental data is not available. The following table summarizes the predicted data based on its chemical structure and spectral data from analogous compounds.[8][9]
Calculated for C₁₃H₂₂NO⁺ [M+H]⁺: 208.1696; Found: Expected within ±5 ppm.
Appearance
Expected to be a colorless to pale yellow oil or low-melting solid.
Preliminary Biological Investigation
The following workflow outlines a logical cascade for the initial biological screening of the newly synthesized compound, focusing on the primary hypothesis of anticancer activity.
Caption: Proposed workflow for preliminary biological screening.
Protocol: In Vitro Kinase Inhibition Assay
This initial screen aims to identify any interaction with a broad range of kinases.
Compound Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM).
Assay Plate Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
Incubation: Add the test compound (at a final concentration of 10 µM) to the wells. Include a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).[5] Incubate at 30°C for a specified time (e.g., 60 minutes).
Detection: Terminate the reaction and quantify the remaining kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. A significant inhibition (e.g., >50% at 10 µM) flags the compound as a potential "hit".
Protocol: Cell Viability (MTT) Assay
This assay measures the compound's effect on the metabolic activity of cancer cells, serving as an indicator of cytotoxicity or antiproliferative effects.[6]
Cell Seeding: Seed cancer cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
Measurement: Read the absorbance at ~570 nm using a microplate reader.
IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Conclusion and Future Directions
This guide provides a comprehensive, technically grounded plan for the initial exploration of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. The successful synthesis and characterization of this novel molecule, followed by the proposed biological screening cascade, will establish a foundational understanding of its potential. Positive results from these preliminary studies—specifically, the identification of a potent kinase target or significant antiproliferative activity—would warrant progression to more advanced studies. Future work would include lead optimization through the synthesis of analogues, in-depth mechanism of action studies, and evaluation of pharmacokinetic properties to assess its viability as a drug candidate.
MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
ResearchGate. (n.d.). Important biologically active N-alkylated amines.
ResearchGate. (2021, November 25). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
MDPI. (2022, December 28). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives.
ResearchGate. (2021, December 15). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd.
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.
ACS Publications. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination.
PMC. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
SIELC Technologies. (2018, February 16). 2-Methoxy-5-methylaniline.
The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from The Royal Society of Chemistry website.
Application Note: A Step-by-Step Protocol for the Synthesis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Abstract This application note provides a detailed, step-by-step protocol for the synthesis of the secondary amine, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. The described methodology utilizes a robust and widely...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of the secondary amine, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. The described methodology utilizes a robust and widely applicable reductive amination reaction, a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. This process involves the condensation of 2-methoxy-5-methylaniline with 3-methyl-2-butanone to form an intermediate imine, which is subsequently reduced in situ using sodium triacetoxyborohydride. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough from reagent handling to product purification and characterization.
Introduction
N-alkylated anilines are a prevalent structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials science.[1] The development of efficient and selective methods for their synthesis is therefore of significant interest. Traditional approaches have often relied on multi-step procedures or harsh reaction conditions.[2] Modern synthetic strategies, such as reductive amination, offer a more direct and controlled route to these valuable compounds.[3]
This protocol details the synthesis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, a specific N-alkylated aniline, via a one-pot reductive amination. The reaction proceeds through the formation of an imine intermediate from the parent aniline and a ketone, followed by its immediate reduction. Sodium triacetoxyborohydride is selected as the reducing agent due to its mild nature and selectivity for imines over ketones, which minimizes side reactions.[3]
Reaction Scheme
Caption: Reductive amination of 2-methoxy-5-methylaniline with 3-methyl-2-butanone.
Thin Layer Chromatography (TLC) plates and chamber
Standard laboratory glassware
Safety Precautions
2-Methoxy-5-methylaniline: Harmful if swallowed and causes serious eye irritation. It is also suspected of causing cancer.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.
3-Methyl-2-butanone: Highly flammable liquid and vapor.[5][9] Keep away from heat, sparks, open flames, and hot surfaces.[5] Use in a well-ventilated area and take precautionary measures against static discharge.[9]
Sodium triacetoxyborohydride: Reacts with water to release flammable gases.[10] Causes skin irritation and serious eye damage.[10][11] Handle in a dry, inert atmosphere and avoid contact with moisture.[11] Wear appropriate PPE.
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use. [5][6][7][8][9][10][11][12][13][14]
Step-by-Step Synthesis Protocol
Caption: Workflow for the synthesis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline.
5.1. Reaction Setup
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methoxy-5-methylaniline (1.0 eq.).
Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
Add 3-methyl-2-butanone (1.2 eq.) to the solution via syringe.
Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
5.2. Reduction
To the stirring solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
5.3. Work-up
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution may occur.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers and wash with brine.
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5.4. Purification
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is recommended for elution.
Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield the pure 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized compound.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Discussion
The described protocol for the synthesis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline via reductive amination is a reliable and efficient method. The use of sodium triacetoxyborohydride offers excellent functional group tolerance and mild reaction conditions.[3] The progress of the reaction can be conveniently monitored by TLC, and the final product can be isolated in high purity using standard chromatographic techniques.[15][16] This methodology is amenable to a wide range of substituted anilines and carbonyl compounds, making it a versatile tool for the synthesis of diverse libraries of N-alkylated anilines.[17]
References
2-Methoxy-5-methylaniline Safety D
3-Methyl-2-butanone Safety D
Material Safety Data Sheet - Sodium triacetoxyborohydride. (2005, July 12). Cole-Parmer.
112030 - Sodium triacetoxyborohydride - Safety D
Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(4), 1422–1426.
Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C-H Amination. Organic Letters, 23(4), 1422–1426.
Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. (n.d.). Benchchem.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: Technical Application Note & Experimental Protocol.
Introduction & Chemical Causality
The compound 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is a structurally complex secondary amine. It features a basic nitrogen center and significant hydrophobic character imparted by its methoxy, methyl, and bulky branched alkyl (3-methylbutan-2-yl) substituents. When developing a High-Performance Liquid Chromatography (HPLC) method for such [1], the primary chromatographic challenge is managing the ionization state of the secondary amine.
At a neutral pH, basic amines exist in a state of partial ionization. This leads to dual retention mechanisms: hydrophobic partitioning with the stationary phase and secondary ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica backbone. These secondary interactions manifest as severe peak tailing, shifting retention times, and poor resolution[2]. Therefore, a first-principles approach to pH control is mandatory to ensure a robust analytical method.
Method development logic for basic aniline derivatives emphasizing pH and column selection.
Method Development Rationale
Mobile Phase pH & Ion-Pairing Strategy
To establish a robust, self-validating system, the mobile phase pH must be maintained at least 2 units away from the analyte's pKa (estimated ~4.5–5.5). We selected a low-pH strategy using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases (pH ~2.0). This choice is driven by a dual causality:
Analyte Protonation: It fully protonates the secondary amine (>99% ionized), ensuring a single, consistent analyte species in solution.
Silanol Suppression: It fully protonates residual surface silanols (pKa ~3.5) on the stationary phase, neutralizing them and eliminating the parasitic ion-exchange interactions that cause peak tailing[2].
Furthermore, the[3], forming a neutral complex with the protonated amine. This increases its retention on the reversed-phase column and significantly sharpens the chromatographic peak.
Stationary Phase & Organic Modifier
A modern, high-efficiency, end-capped C18 column (e.g., Waters XBridge or equivalent) is selected to provide strong hydrophobic retention for the bulky alkyl and methoxy-methyl phenyl groups[4]. Acetonitrile (ACN) is utilized as the organic modifier instead of methanol. ACN possesses lower viscosity, which reduces system backpressure, and provides superior mass transfer kinetics for bulky, branched molecules, resulting in higher theoretical plate counts.
Experimental Protocol (Self-Validating Workflow)
This protocol is designed as a self-validating system. Analysis of unknown samples cannot proceed unless the integrated System Suitability Test (SST) meets strict predefined criteria.
Reagents and Materials
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Diluent: 50:50 (v/v) Water/Acetonitrile.
Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.
Preparation of Solutions
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
Sample Preparation: Weigh an appropriate amount of the sample to achieve a target concentration of ~50 µg/mL. Dissolve in Diluent, sonicate for 10 minutes, and filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability Test (SST) - The Validation Gatekeeper
Inject the Working Standard Solution six times consecutively.
Self-Validation Logic: The system is only deemed suitable for sample analysis if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP Tailing Factor is ≤ 1.5, and the Theoretical Plate Count is ≥ 5,000. If these criteria fail, the system must be purged, and the column washed before re-attempting.
Self-validating experimental workflow from sample preparation to final quantification.
Method Validation Summary
The developed method must be validated in strict accordance with the [5],[6].
Specificity: Blank diluent injections must show no interfering peaks at the retention time of the analyte.
Linearity: Evaluated from 25% to 150% of the target concentration (12.5 µg/mL to 75 µg/mL). The correlation coefficient (
R2
) must be ≥ 0.999.
Accuracy: Assessed by spiking known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels. Recovery must fall between 98.0% and 102.0%.
Precision: Both repeatability (intra-day) and intermediate precision (inter-day) must yield an RSD of ≤ 2.0% for peak areas.
Quantitative Data Summary
Table 1: Optimized Chromatographic Conditions
Parameter
Setting
Column
C18, 150 × 4.6 mm, 3.5 µm
Column Temperature
30 °C
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection Wavelength
UV at 240 nm (Reference 360 nm)
Run Time
15.0 minutes
Table 2: Gradient Elution Program
Time (min)
% Mobile Phase A (0.1% TFA in H₂O)
% Mobile Phase B (0.1% TFA in ACN)
0.0
80
20
8.0
20
80
10.0
20
80
10.1
80
20
15.0
80
20
Table 3: System Suitability and Validation Acceptance Criteria
Parameter
Target Acceptance Criteria
Causality / Rationale
Retention Time (
tR
)
~6.5 minutes
Ensures proper hydrophobic partitioning.
USP Tailing Factor
≤ 1.5
Confirms successful suppression of silanol interactions.
Theoretical Plates (
N
)
≥ 5,000
Verifies column efficiency and optimal mass transfer.
Injection Precision (%RSD)
≤ 2.0% (n=6)
Ensures autosampler reproducibility and method stability.
Linearity (
R2
)
≥ 0.999
Required by ICH Q2(R2) for accurate quantification.
References
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Waters Corporation: Column Selection for HPLC Method Development.
Phenomenex: Reversed Phase HPLC Method Development and the Effect of pH on Analyte Ionization.
BenchChem: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
International Journal of Pharmaceutical Research and Applications (IJPRA): HPLC Method Development - A Review (Focus on Buffer Selection and TFA).
The Synthetic Utility of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline: A Guide for Organic Synthesis
Introduction: Unveiling a Versatile Building Block In the vast landscape of organic synthesis, the strategic design and application of bespoke building blocks are paramount to the efficient construction of complex molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Versatile Building Block
In the vast landscape of organic synthesis, the strategic design and application of bespoke building blocks are paramount to the efficient construction of complex molecular architectures. Substituted anilines, in particular, are a cornerstone of medicinal chemistry and materials science, serving as precursors to a myriad of bioactive compounds and functional materials.[1][2] This guide focuses on a specific, yet broadly applicable, N-alkylated aniline derivative: 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline . While direct literature on this exact molecule is sparse, its structural motifs—a sterically hindered secondary amine and an electron-rich, substituted aromatic ring—suggest a wealth of potential applications.
This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing a forward-looking perspective on the synthesis and prospective applications of this compound. By examining the established chemistry of its constituent parts, we can extrapolate its utility in areas such as heterocyclic synthesis, as a key intermediate for pharmacologically active agents, and in the development of novel organic materials.
Synthesis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
The principal and most efficient method for the preparation of the title compound is through the reductive amination of 2-methoxy-5-methylaniline with 3-methyl-2-butanone. This approach is highly favored for its selectivity, avoidance of over-alkylation, and the ready availability of the starting materials.[3]
Protocol 1: Reductive Amination
This protocol details the condensation of 2-methoxy-5-methylaniline with 3-methyl-2-butanone to form an intermediate imine, which is subsequently reduced in situ to the desired N-alkylated product.
Materials:
2-Methoxy-5-methylaniline
3-Methyl-2-butanone
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Acetic acid (optional, as a catalyst)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard glassware for organic synthesis
Experimental Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-methoxy-5-methylaniline (1.0 eq) and 1,2-dichloroethane (DCE).
Addition of Ketone: Add 3-methyl-2-butanone (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline.
Causality Behind Experimental Choices:
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than sodium borohydride, which can lead to side reactions, and does not require acidic conditions like sodium cyanoborohydride, which can be toxic.[3]
Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent as it is non-protic and effectively solubilizes the reactants and the reducing agent.[3]
Catalyst: Acetic acid can catalyze the formation of the iminium ion, which is the species that is actually reduced. However, for many aniline-ketone pairs, the reaction proceeds efficiently without an acid catalyst.
Proposed Applications in Organic Synthesis
The unique combination of a sterically encumbered N-alkyl group and a decorated aniline ring in 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline opens up a range of synthetic possibilities.
Precursor for Heterocyclic Synthesis
N-alkylated anilines are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.
Synthesis of Substituted Indoles: The Fischer indole synthesis, a classic method for preparing indoles, can be adapted for N-alkylated anilines. The title compound could react with a suitable ketone or aldehyde under acidic conditions to yield a sterically hindered N-sec-amyl indole derivative.
Synthesis of Quinolines and Quinoxalines: The N-alkylated aniline can serve as a key building block in cyclization reactions to form quinoline and quinoxaline scaffolds. For instance, a Skraup-Doebner-von Miller reaction with an α,β-unsaturated carbonyl compound could yield a substituted quinoline. Similarly, condensation with a 1,2-dicarbonyl compound would lead to a quinoxaline derivative.[4]
Intermediate in Medicinal Chemistry
The substituted aniline moiety is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The title compound could be a valuable intermediate in the synthesis of novel drug candidates.
Kinase Inhibitors: Many tyrosine kinase inhibitors used in cancer therapy feature an anilino-quinazoline or anilino-quinoline core.[1] The 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline could be incorporated into such scaffolds to modulate the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor. The bulky N-alkyl group could influence receptor binding and metabolic stability.[5]
Analgesics and Anti-inflammatory Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics contain aniline or anilide structures.[1] The title compound could be a starting point for the synthesis of new chemical entities with potential analgesic or anti-inflammatory activity.
Ligand Synthesis for Catalysis
The nitrogen atom of the N-alkylated aniline can act as a coordinating atom for transition metals. The steric bulk provided by the 3-methylbutan-2-yl group could be advantageous in the design of ligands for asymmetric catalysis, where steric hindrance can play a crucial role in controlling enantioselectivity.
Building Block for Functional Materials
Aniline derivatives are used in the synthesis of polymers and dyes.[2][6] The N-alkylation and substitution pattern of the title compound could be exploited to create novel organic materials with tailored electronic and optical properties. For example, it could be a monomer for the synthesis of novel polyanilines with modified solubility and conductivity.[7]
Data Presentation
Table 1: Physicochemical Properties of Starting Materials
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Melting Point (°C)
2-Methoxy-5-methylaniline
C₈H₁₁NO
137.18
235
52-54
3-Methyl-2-butanone
C₅H₁₀O
86.13
94
-92
Data obtained from PubChem and commercial supplier information.[8][9]
Visualizations
Diagram 1: Synthetic Workflow for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Caption: Workflow for the synthesis of the title compound via reductive amination.
Diagram 2: Potential Application in Heterocyclic Synthesis
Caption: A potential synthetic route to a substituted quinoline.
Conclusion
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline represents a promising, yet underexplored, building block for organic synthesis. Its facile preparation via reductive amination makes it readily accessible. The combination of a sterically demanding N-alkyl substituent and a versatile substituted aniline core provides a platform for the development of novel heterocyclic compounds, potential drug candidates, and functional materials. The protocols and potential applications outlined in this guide are intended to stimulate further research and unlock the full synthetic potential of this intriguing molecule.
References
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme E-Books & E-Journals. Accessed March 23, 2026. [Link]
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Accessed March 23, 2026. [Link]
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed March 23, 2026. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications. Accessed March 23, 2026. [Link]
Selective N-alkylation of anilines in ionic liquids. Green Chemistry (RSC Publishing). Accessed March 23, 2026. [Link]
Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... | Download Scientific Diagram. ResearchGate. Accessed March 23, 2026. [Link]
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC. Accessed March 23, 2026. [Link]
Mechanistic study. (a) Reaction of aniline with alkyl halide under the... ResearchGate. Accessed March 23, 2026. [Link]
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Accessed March 23, 2026. [Link]
Metal–organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. PMC. Accessed March 23, 2026. [Link]
N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. ResearchGate. Accessed March 23, 2026. [Link]
Synthesis of 2-(1-methylbut-2-en-1-yl)aniline derivatives followed by the production of PANIs. ResearchGate. Accessed March 23, 2026. [Link]
Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Accessed March 23, 2026. [Link]
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. Accessed March 23, 2026. [Link]
Aniline replacement in drug-like compounds. Cresset Group. Accessed March 23, 2026. [Link]
CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Accessed March 23, 2026. [Link]
Using 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline as a precursor in drug discovery
Application Note: Utilizing 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline as a Privileged Scaffold in Targeted Kinase Inhibitor Discovery Introduction & Mechanistic Rationale In modern rational drug design, controllin...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline as a Privileged Scaffold in Targeted Kinase Inhibitor Discovery
Introduction & Mechanistic Rationale
In modern rational drug design, controlling the conformational space of small molecules is paramount for achieving high target selectivity and minimizing off-target toxicity. 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline (MW: 207.31 g/mol ) is a highly specialized, sterically hindered secondary aniline that serves as a powerful precursor for synthesizing conformationally restricted diarylamine scaffolds, particularly in the development of allosteric kinase inhibitors.
The strategic utility of this precursor lies in its unique structural vectors:
The Ortho-Methoxy Group (C2): Acts as a critical hydrogen bond acceptor. When coupled to a heteroaromatic core (e.g., a pyrimidine or quinoline), the steric clash between the methoxy oxygen and the adjacent aromatic protons forces the molecule out of planarity, locking the dihedral angle. This pre-organization reduces the entropic penalty upon binding to the deep hydrophobic pockets of a kinase (such as the DFG-out conformation).
The Meta-Methyl Group (C5): Provides a lipophilic vector that precisely fills adjacent hydrophobic sub-pockets, increasing both binding affinity and target residence time.
The N-(3-methylbutan-2-yl) Substituent: This bulky, alpha-branched aliphatic chain is the defining feature of the precursor. It shields the resulting C–N bond from metabolic N-dealkylation by cytochrome P450 enzymes. However, this massive steric bulk transforms the molecule into a highly hindered secondary amine, making standard carbon-nitrogen (C–N) cross-coupling methodologies completely ineffective.
The primary challenge in utilizing 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is successfully coupling it to a heteroaryl halide. Standard Buchwald-Hartwig amination catalysts (e.g., Pd/BINAP or Pd/DPPF) fail because the steric bulk of the 3-methylbutan-2-yl group prevents the amine from coordinating to the palladium center, or it stalls the catalytic cycle at the reductive elimination step[1].
To overcome this, the catalytic system must utilize highly engineered dialkylbiarylphosphine ligands. Density Functional Theory (DFT) studies demonstrate that for sterically hindered secondary amines, reductive elimination is the rate-limiting step. Ligands such as RuPhos and the recently developed FPhos are specifically designed to lower this activation energy barrier [1, 2]. The electron-rich nature of these ligands accelerates oxidative addition, while their massive steric bulk forces the palladium center to eject the product, driving reductive elimination forward [2].
Quantitative Optimization of Cross-Coupling
The empirical data below illustrates the necessity of selecting the correct ligand-base pairing to successfully activate this precursor.
Table 1: Optimization of Cross-Coupling Conditions for 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Entry
Catalyst System (5 mol%)
Base (1.5 eq)
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
1
Pd₂(dba)₃ / BINAP
Cs₂CO₃
Toluene
100
< 5%
Ligand is too rigid; fails to accommodate the bulky secondary amine.
2
Pd(OAc)₂ / XPhos
NaOtBu
Dioxane
100
18%
Oxidative addition occurs, but reductive elimination is sterically stalled.
3
RuPhos-Pd-G3
NaOtBu
Dioxane
100
84%
RuPhos effectively lowers the reductive elimination barrier for bulky amines [1].
This protocol details the optimized coupling of the precursor to a model electrophile (e.g., 4-chloroquinazoline). The procedure is designed as a self-validating system to ensure reproducibility and mechanistic integrity.
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol). Note: If the electrophile contains base-sensitive esters, substitute with NaOTMS or LiHMDS.
Solvent: Anhydrous 1,4-Dioxane (10 mL, 0.1 M)
Step-by-Step Methodology:
Inert Atmosphere Preparation: Transfer an oven-dried Schlenk tube into an argon-filled glovebox. Causality: Palladium(0) active species and electron-rich phosphine ligands are highly susceptible to atmospheric oxidation, which irreversibly poisons the catalyst [3].
Solid Reagent Charging: Add 4-chloroquinazoline, RuPhos-Pd-G3, and NaOtBu to the Schlenk tube. Seal the tube with a rubber septum and remove it from the glovebox.
Liquid Addition: Connect the tube to a Schlenk line (Argon). Inject anhydrous 1,4-Dioxane, followed immediately by the liquid precursor, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, using a gas-tight micro-syringe.
Thermal Activation: Replace the septum with a Teflon screw cap under positive argon flow. Submerge the sealed tube in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm). Causality: High thermal energy is strictly required to overcome the steric clash during the transition state of the reductive elimination step [1].
In-Process Quality Control (Self-Validation Step): After 3 hours, pause stirring, cool slightly, and withdraw a 10 µL aliquot under argon. Dilute in 1 mL Acetonitrile and analyze via LC-MS.
Validation Metric: You must observe the disappearance of the precursor mass (m/z [M+H]⁺ = 208.17) and the emergence of the product mass. If a stable intermediate palladacycle mass is detected without product formation, the reductive elimination has stalled, indicating potential moisture contamination or base depletion.
Workup & Isolation: After 16 hours, cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the conformationally locked diarylamine scaffold.
Workflow Visualization
Iterative synthesis and screening workflow for sterically hindered kinase inhibitor scaffolds.
References
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure
Source: ACS Omega
URL:[Link]
Development of a Deactivation-Resistant Dialkylbiarylphosphine Ligand for Pd-Catalyzed Arylation of Secondary Amines
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Method
Laboratory purification and isolation techniques for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
An Application Note and Protocol for the Purification and Isolation of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Purification and Isolation of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the laboratory-scale purification and isolation of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, a substituted aromatic amine. Substituted anilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The biological activity and final product quality are directly contingent on the purity of these precursors, making robust purification protocols essential. This guide details methodologies based on fundamental physicochemical principles, addressing common challenges associated with aniline purification such as oxidation and interactions with stationary phases. We present detailed protocols for acid-base extraction, column chromatography, vacuum distillation, and recrystallization, alongside methods for purity assessment using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Introduction and Compound Profile
The N-alkylation introduces a bulky, non-polar group, which is expected to increase the molecular weight, boiling point, and lipophilicity while potentially lowering the melting point compared to the parent primary amine. Amines, in general, are susceptible to air oxidation, which can lead to colored impurities, and their basicity can cause issues like peak tailing during silica gel chromatography.[2][3] Therefore, purification strategies must be designed to mitigate these effects.
Table 1: Physicochemical Properties of the Target Compound and its Precursor.
Increased molecular weight and van der Waals forces lead to a higher boiling point.
Solubility
Slightly soluble in hot water; Soluble in chloroform, ethyl acetate, methanol[5].
Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, Hexane).
Increased alkyl character significantly reduces aqueous solubility.
| pKa (of conjugate acid) | ~4.66 (Predicted)[5] | ~4.5 - 5.0 (Estimated) | N-alkylation has a minor effect on the basicity of the aromatic amine. |
Core Purification Strategy: A Multi-Step Approach
A robust purification strategy for the target aniline involves a sequence of techniques, each leveraging a different physicochemical property to remove specific types of impurities. The general workflow begins with a bulk cleanup to remove non-basic compounds, followed by a high-resolution chromatographic step, and concludes with a final polishing/solvent removal step.
Caption: General workflow for the purification of the target aniline.
Detailed Protocols and Methodologies
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is the first line of defense, efficiently separating the basic aniline from neutral and acidic impurities. The principle lies in the reversible protonation of the amine nitrogen. In an acidic aqueous solution, the aniline forms a water-soluble ammonium salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer liberates the free amine, which can then be re-extracted into an organic solvent.[2]
Caption: Workflow for purification via Acid-Base Extraction.
Step-by-Step Protocol:
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate.
Separation: Drain the lower aqueous layer (containing the protonated aniline salt) into a clean flask. Repeat the extraction of the organic layer with 1 M HCl twice more to ensure complete recovery.
Combine & Wash: Combine all acidic aqueous extracts. To remove any trapped neutral impurities, perform a "back-wash" with a small portion of fresh ethyl acetate. Discard this organic wash.
Liberation of Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the solution is strongly basic (pH > 10, check with pH paper). The free aniline may precipitate or form an oily layer.
Re-extraction: Add a fresh portion of ethyl acetate to the separatory funnel and shake to extract the free aniline. Drain the organic layer. Repeat the extraction twice more.
Product Isolation: Combine the organic extracts, wash with a saturated brine solution to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified aniline.[2]
Protocol 2: Flash Column Chromatography
Column chromatography is a high-resolution technique used to separate the target aniline from impurities with similar polarity.[7] A significant challenge with amines on standard silica gel is their interaction with acidic silanol groups, leading to irreversible adsorption and peak tailing.[8] This is effectively mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[2]
Step-by-Step Protocol:
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC).[9] Test various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate). Add ~0.5-1% TEA to the mobile phase. The ideal system should give the target compound an Rf value of 0.25 - 0.35 for good separation on the column.[2]
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) using the "slurry method" with your chosen non-polar solvent. Ensure the packing is uniform and free of cracks.[7]
Sample Loading: Dissolve the partially purified product from Protocol 1 in a minimal amount of the mobile phase (or DCM). Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the column.
Elution: Begin eluting the column with the mobile phase determined by TLC. Apply gentle positive pressure (using a pump or inert gas) to maintain a steady flow rate.
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., permanganate).
Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent and triethylamine using a rotary evaporator to yield the purified product. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TEA.
Table 2: Example TLC/Column Chromatography Solvent Systems.
Polarity of Impurities
Suggested Starting Solvent System (v/v)
Notes
Less Polar
95:5 Hexane:Ethyl Acetate + 1% Triethylamine
Increases the proportion of Ethyl Acetate if the product does not move from the baseline.
More Polar
80:20 Hexane:Ethyl Acetate + 1% Triethylamine
Decreases the proportion of Ethyl Acetate if the product runs too quickly (high Rf).
| Very Polar | 98:2 Dichloromethane:Methanol + 0.5% Triethylamine | For compounds that do not move significantly in Hexane/EtOAc systems. Use with caution as methanol can dissolve silica. |
Protocol 3: Vacuum Distillation
For thermally stable, high-boiling point liquids, vacuum distillation is an excellent method for achieving high purity on a larger scale. By reducing the pressure, the boiling point of the compound is significantly lowered, preventing thermal decomposition that might occur at atmospheric pressure.[2] Given the parent aniline's boiling point of 235 °C, this method is highly suitable for the target compound.
Step-by-Step Protocol:
Setup: Assemble a vacuum distillation apparatus (e.g., short-path or Kugelrohr) with a heat source (heating mantle), condenser, and vacuum pump protected by a cold trap. Ensure all glassware is dry and joints are properly sealed.
Charge the Flask: Place the crude or column-purified liquid into the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
Apply Vacuum: Gradually apply vacuum to the system.
Heating: Once the desired pressure is stable (typically 1-20 mmHg), begin gently heating the flask.[2]
Fractionation: Collect any low-boiling impurities first (forerun). As the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the pure product fraction.
Completion: Stop the distillation when the temperature starts to rise again or when only a small residue remains.
Shutdown: Allow the system to cool completely before slowly re-introducing air to release the vacuum.
Protocol 4: Recrystallization
If the final purified product is a solid, recrystallization is a powerful technique for achieving exceptional purity. The principle is based on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.
Step-by-Step Protocol:
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Test small amounts of the solid in various solvents (e.g., hexane, ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate).
Dissolution: Place the solid in a flask and add the minimum amount of boiling solvent required to fully dissolve it. If the solution is colored by impurities, a small amount of activated carbon (~1-2% w/w) can be added, and the mixture boiled for a few minutes.[2]
Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Dry the crystals in a vacuum oven.
Purity Assessment
Final purity must be confirmed using analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a quick, qualitative method used to monitor reaction progress and check the purity of column fractions and the final product.[9] A pure compound should appear as a single, well-defined spot.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative assessment of purity. For aniline derivatives, reversed-phase HPLC (RP-HPLC) is the most common method.[10] The separation is based on hydrophobicity, with more non-polar compounds having longer retention times on a non-polar stationary phase (like C18).
Table 3: General Starting Parameters for RP-HPLC Analysis.
Parameter
Typical Value / Condition
Rationale / Notes
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Standard non-polar stationary phase for RP-HPLC.
Mobile Phase A
Water + 0.1% Formic Acid or Acetic Acid
Acidification helps to ensure sharp peak shapes by protonating the aniline and suppressing interactions with free silanols on the column.[11]
Mobile Phase B
Acetonitrile or Methanol + 0.1% Formic Acid
Common organic modifiers.
Elution Mode
Gradient (e.g., 30-90% B over 20 min)
A gradient is effective for separating mixtures with a range of polarities and for determining an optimal isocratic condition.[10][11]
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Detector
UV-Vis or PDA
Set to the λ-max of the aniline chromophore (typically 240-280 nm).
| Sample Prep | Dissolve ~0.1 mg/mL in mobile phase; filter through 0.22 µm syringe filter. | Ensures sample is free of particulates that could clog the system.[11] |
A successful purification will result in an HPLC chromatogram showing a single major peak, with purity often calculated as >98% by peak area.
Conclusion
The purification of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline requires a logical, multi-step approach that systematically removes impurities based on their chemical and physical properties. The protocols outlined in this guide, from initial acid-base extraction to final chromatographic or distillation-based purification, provide a robust framework for obtaining this compound with high purity. Careful execution and consistent in-process monitoring via TLC and final analysis by HPLC are critical for ensuring the quality required by researchers, scientists, and drug development professionals.
References
BenchChem. (2025). Technical Support Center: HPLC Purification of Aniline Mustard Derivatives. BenchChem.
BenchChem. (2025). Efficacy of different purification methods for substituted anilines. BenchChem.
BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. BenchChem.
PubChem. (n.d.). 2-Methoxy-5-Methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]
Supelco. (n.d.). Amines Analysis by Packed Column GC. LabRulez GCMS. Retrieved from [Link]
TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Retrieved from [Link]
Save My Exams. (2024). Column Chromatography. Save My Exams. Retrieved from [Link]
UGC. (n.d.). Thin Layer Chromatography. University Grants Commission. Retrieved from [Link]
DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Retrieved from [Link]
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. Retrieved from [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives. BenchChem.
Application Note: High-Sensitivity LC-MS/MS Detection Protocol for 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Introduction & Analytical Rationale The detection of primary aromatic amines (PAAs) and their alkylated derivatives is a critical vector in environmental monitoring, pharmaceutical impurity profiling, and textile safety...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Rationale
The detection of primary aromatic amines (PAAs) and their alkylated derivatives is a critical vector in environmental monitoring, pharmaceutical impurity profiling, and textile safety testing. The core structure of our target analyte is based on p-cresidine (2-methoxy-5-methylaniline) , a well-documented IARC Group 2B carcinogen and a restricted intermediate in azo dye synthesis[1][2].
While standard regulatory frameworks (such as DIN EN ISO 17234-1) strictly monitor primary amines[3], N-alkylated derivatives like 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline frequently evade standard screening protocols. The addition of the bulky 3-methylbutan-2-yl (1,2-dimethylpropyl) group alters the compound's polarity, volatility, and fragmentation behavior, necessitating a specialized, highly targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
This application note details a self-validating, high-throughput LC-MS/MS protocol designed to isolate and quantify this specific N-alkylated derivative without the signal-suppressing ion-pairing agents historically required for PAA analysis.
Mechanistic Mass Spectrometry & Fragmentation Causality
To design a robust Multiple Reaction Monitoring (MRM) method, we must first understand the gas-phase thermodynamics of the analyte. The secondary amine group is highly basic and readily accepts a proton in an acidic electrospray ionization (ESI) source, yielding a strong [M+H]+ precursor ion at m/z 208.2 .
Causality of CID Fragmentation:
During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the steric bulk and branching of the 3-methylbutan-2-yl group drive a highly favorable neutral loss. The molecule undergoes a charge-remote rearrangement or direct inductive cleavage, expelling an alkene (C5H10, 70 Da) to yield the exceptionally stable protonated p-cresidine core at m/z 138.1. Because this pathway requires relatively low collision energy and produces a highly abundant ion, it serves as our primary Quantifier . Further fragmentation involves the homolytic cleavage of the methoxy group, generating the m/z 123.1 Qualifier .
Figure 1: Proposed CID fragmentation pathway of protonated 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline.
Chromatographic Strategy: Overcoming the Ion-Pairing Pitfall
A common pitfall in aromatic amine analysis is the reliance on standard C18 columns. Because polar amines elute near the void volume on C18 phases, analysts historically forced retention using ion-pairing reagents (e.g., perfluorinated carboxylic acids). However, these reagents severely suppress ESI efficiency and cause long-term contamination of the MS source[2].
The Solution: We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP phase offers orthogonal retention mechanisms—specifically
π−π
interactions with the electron-rich aromatic ring and dipole-dipole interactions with the methoxy group. This allows for strong retention and baseline resolution from early-eluting matrix interferents using simple, MS-friendly mobile phases (0.1% formic acid), maximizing sensitivity and instrument uptime.
Experimental Protocols
Step-by-Step Sample Preparation
This extraction protocol is optimized for complex matrices (e.g., textile extracts or wastewater).
Homogenization: Weigh 1.0 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
Internal Standard Addition: Spike the sample with 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as Aniline-d5 or p-Cresidine-d3 (1 µg/mL). Crucial step for self-validation.
Extraction: Add 10 mL of Methanol:Water (80:20, v/v) containing 0.1% Formic Acid.
Agitation: Vortex vigorously for 2 minutes, followed by sonication at 40°C for 30 minutes to ensure complete partitioning of the hydrophobic N-alkyl chain.
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet particulates.
Filtration: Pass 1 mL of the supernatant through a 0.22 µm PTFE syringe filter directly into an LC autosampler vial.
Figure 2: End-to-end LC-MS/MS analytical workflow for N-alkylated aniline derivatives.
Table 2: Optimized MRM Transitions and MS Parameters
Source: ESI Positive | Capillary Voltage: 3.5 kV | Desolvation Temp: 400°C
Analyte
Precursor (m/z)
Product (m/z)
Dwell (ms)
Collision Energy (eV)
Purpose
Target Compound
208.2
138.1
50
15
Quantifier
Target Compound
208.2
123.1
50
30
Qualifier 1
Target Compound
208.2
71.1
50
25
Qualifier 2
p-Cresidine-d3 (IS)
141.1
126.1
50
18
Internal Standard
Trustworthiness: The Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Complex matrices often cause unpredictable ionization suppression in the ESI source.
By incorporating the SIL-IS prior to extraction, the method dynamically normalizes both extraction losses and matrix effects (ME). The system validates itself on every injection using the following criteria:
Table 3: Method Validation & Acceptance Criteria
Parameter
Calculation / Definition
Acceptance Limit
Matrix Effect (ME)
(AreaSpikedMatrix/AreaNeatSolvent)×100
80% – 120%
IS Area Stability
Absolute area of IS in sample vs. calibration blank
±20%
deviation
Ion Ratio
(Qualifier Area / Quantifier Area)
±15%
of reference
Linearity (
R2
)
1.0 ng/mL to 500 ng/mL calibration curve
>0.995
If the IS Area Stability falls outside the
±20%
threshold, the system automatically flags the sample for dilution and reinjection. This ensures that reported quantitations are artifact-free reflections of the sample, rather than victims of instrument drift or matrix suppression.
References
PubChem. "2-Methoxy-5-Methylaniline - Compound Summary." National Center for Biotechnology Information. Available at:[Link]
Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent Application Notes. Available at:[Link]
Waters Corporation. "Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro." Waters Application Library. Available at:[Link]
International Organization for Standardization. "DIN EN ISO 17234-1: Leather - Chemical tests for the determination of certain azo colorants in dyed leathers." ISO Standards. Available at:[Link]
Application Notes and Protocols: In Vivo Dosing and Formulation of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of the novel compound, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo dosing of the novel compound, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles of preclinical formulation development and in vivo study design for poorly soluble aniline derivatives. The protocols herein are designed to be a robust starting point for preclinical evaluation, emphasizing scientific integrity, ethical considerations, and data-driven decision-making.
Introduction: Understanding the Molecule
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is a substituted aniline derivative. Aniline and its derivatives are a well-established class of compounds with diverse biological activities, often serving as precursors in medicinal chemistry.[1][2][3] Based on its structure, which includes a substituted aromatic ring and an alkyl chain, the compound is predicted to have low aqueous solubility, a critical factor influencing its formulation for in vivo studies.[4] The molecular formula is C13H21NO and the molecular weight is approximately 207.31 g/mol .[5]
The primary objectives of early-phase in vivo studies are to assess the compound's safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[6] A well-designed formulation is paramount to achieving these objectives, as it ensures accurate and reproducible dosing, and maximizes bioavailability.[7][8]
Pre-formulation Assessment: The Foundation of a Robust Dosing Strategy
Before commencing in vivo experiments, a thorough pre-formulation assessment is crucial. This initial characterization will guide the selection of an appropriate formulation strategy.
Key Physicochemical Properties to Determine:
Solubility: Determine the solubility in a range of pharmaceutically acceptable vehicles. This is the most critical parameter for formulation development.
LogP (Lipophilicity): An estimated XLogP3 of 1.7 for the parent compound 2-methoxy-5-methylaniline suggests moderate lipophilicity.[9] The addition of the N-alkyl group in the target compound likely increases this value. Lipophilicity plays a pivotal role in absorption, distribution, metabolism, and elimination (ADME).[10]
pKa: The aniline moiety will have a basic pKa. Understanding the ionization state at different pH values is important for predicting solubility and absorption.
Solid-State Properties: Characterize the crystalline form, polymorphism, and melting point. These properties can influence dissolution rate and stability.
Chemical Stability: Assess stability in the solid state and in potential formulation vehicles under various conditions (e.g., light, temperature, pH).
Protocol 1: Equilibrium Solubility Determination
Vehicle Selection: Prepare a panel of vehicles including:
Sample Preparation: Add an excess amount of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline to a known volume of each vehicle in a glass vial.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
Formulation Development: A Tiered Approach
Based on the pre-formulation data, a tiered approach to formulation development is recommended. Start with the simplest formulation and only increase complexity if necessary.
Formulation Selection Workflow
Caption: Formulation selection workflow for in vivo studies.
Table 1: Overview of Formulation Strategies
Formulation Type
Composition
Advantages
Disadvantages
Best For
Aqueous Solution
Compound in saline or PBS
Simple, ideal for IV administration, minimizes vehicle effects
Only for compounds with sufficient aqueous solubility
Water-soluble compounds
Co-solvent System
Compound in a mixture of water and organic solvents (e.g., PEG 400, PG, DMSO)[11]
Enhances solubility of lipophilic compounds
Potential for drug precipitation upon dilution in vivo, vehicle toxicity[12]
Compounds with moderate solubility
Suspension
Solid compound particles dispersed in an aqueous vehicle with suspending agents (e.g., HPMC, CMC)
Can deliver high doses, avoids harsh organic solvents
Non-uniformity, potential for inaccurate dosing, not for IV use
Poorly soluble, stable compounds
Lipid-Based System
Compound dissolved in oils, surfactants, and co-solvents (e.g., SEDDS)[4]
Enhances oral bioavailability by utilizing lipid absorption pathways
Complex to develop, potential for GI side effects
Highly lipophilic compounds
Detailed Formulation Protocols
Note: All formulation procedures should be conducted in a clean environment, and the final formulations should be visually inspected for homogeneity and any signs of precipitation or degradation before administration.
Protocol 2: Preparation of a Co-solvent Formulation (for IV or IP Injection)
This protocol is for a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG 400, and 50% Saline.
Weighing: Accurately weigh the required amount of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. For 10 mL of a 1 mg/mL solution, weigh 10 mg.
Initial Solubilization: Add 1 mL of DMSO to the compound and vortex until fully dissolved.
Addition of PEG 400: Add 4 mL of PEG 400 and mix thoroughly.
Final Dilution: Slowly add 5 mL of 0.9% saline while vortexing to avoid precipitation.
Final Check: Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter for IV administration.
Protocol 3: Preparation of a Suspension for Oral Gavage
This protocol is for a 10 mg/mL suspension in 0.5% HPMC in water.
Vehicle Preparation: Prepare a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in purified water. This may require gentle heating and stirring. Allow to cool to room temperature.
Weighing: Accurately weigh the required amount of the compound. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
Wetting: In a glass mortar, add a small amount of the HPMC vehicle to the compound and triturate with a pestle to form a smooth paste. This prevents clumping.
Gradual Dilution: Slowly add the remaining HPMC vehicle to the paste while continuing to mix.
Homogenization: Transfer the suspension to a suitable container and homogenize using a sonicator or a mechanical homogenizer to ensure a uniform particle size distribution.
Storage and Use: Store at 2-8°C. Before each dose administration, vortex thoroughly to re-suspend the particles.
In Vivo Dosing Protocols
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the appropriate animal welfare regulations.[13][14]
General Considerations:
Animal Model: Select a relevant animal species and strain for the study.[13] For initial PK and toxicity studies, rodents (mice or rats) are commonly used.
Dose Volume: The volume administered should be appropriate for the size of the animal and the route of administration to avoid physiological stress.
Dose Calculation: Doses are typically calculated based on the body weight of the animal (mg/kg).
Table 2: Recommended Dose Volumes for Rodents
Route of Administration
Mouse
Rat
Oral (PO)
5-10 mL/kg
5-10 mL/kg
Intraperitoneal (IP)
10-20 mL/kg
5-10 mL/kg
Intravenous (IV)
5-10 mL/kg
2-5 mL/kg
Subcutaneous (SC)
10-20 mL/kg
5-10 mL/kg
Protocol 4: Oral Gavage (PO) Administration in Mice
Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.
Dose Preparation: Vortex the formulation (e.g., suspension from Protocol 3) immediately before drawing it into a syringe fitted with a proper-sized, ball-tipped gavage needle.
Administration: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus. Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus to the predetermined depth.
Dose Delivery: Slowly dispense the formulation.
Post-Dosing Monitoring: Observe the animal for any signs of distress or adverse reactions.
Protocol 5: Intravenous (IV) Injection in Rats (Lateral Tail Vein)
Animal Restraint: Place the rat in a suitable restraint device, allowing access to the tail. Warming the tail with a heat lamp can help dilate the veins.
Dose Preparation: Draw the sterile, filtered formulation (e.g., co-solvent solution from Protocol 2) into a sterile syringe with a small gauge needle (e.g., 27G).
Vein Identification: Identify one of the lateral tail veins.
Injection: Insert the needle, bevel up, into the vein. A successful insertion is often indicated by a small flash of blood in the hub of the needle.
Dose Administration: Inject the formulation slowly and steadily.
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse effects.
Experimental Design and Data Interpretation
A well-designed preclinical study is essential for generating reliable and interpretable data.[15]
Typical In Vivo Study Workflow
Caption: A typical workflow for an in vivo preclinical study.
Key Study Components:
Dose-Range Finding: An initial study to determine the maximum tolerated dose (MTD).
Pharmacokinetic (PK) Study: Characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are collected at various time points after dosing to determine parameters like Cmax, Tmax, AUC, and half-life.
Efficacy Study: Evaluates the therapeutic effect of the compound in a relevant disease model.
Toxicology Study: Assesses the safety profile of the compound, often at higher doses and for longer durations.[6]
Conclusion
The successful in vivo evaluation of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline hinges on a systematic and scientifically rigorous approach to formulation development and dosing. By starting with a thorough pre-formulation assessment and employing a tiered strategy for vehicle selection, researchers can develop a robust and reproducible dosing vehicle. The detailed protocols provided in this guide offer a practical framework for these critical early-stage preclinical studies, ensuring the generation of high-quality data to inform the future development of this compound.
References
Ma, Y., et al. (2015). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 58(23), 9176–9195.
Valentovic, M. A., et al. (1992). In vivo and in vitro nephrotoxicity of aniline and its monochlorophenyl derivatives in the Fischer 344 rat. Toxicology and Applied Pharmacology, 114(1), 125-131.
Shakuntala R B, et al. (2025). Synthesis and Structural Investigations of the 2-Methoxy-5-Nitro Aniline Based Azo Molecules: Red Emitting Behavior in LFP and DFT Studies.
U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed.
Chen, T., et al. (2023). In Situ Polymerization of Aniline Derivative in Vivo for NIR-II Phototheranostics of Tumor.
Gao, M., et al. (2014). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. ACS Chemical Neuroscience, 5(9), 781–791.
Torgerson, P. R. (2019). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1906, 23-33.
Wang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7088.
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
NextSDS. (n.d.). 2-methoxy-3-methylbutan-1-amine — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
Poczta, P., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(22), 4984.
Yu, M., et al. (2003). Radiolabeling and biodistribution of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate, a potential neuroprotective drug. Life Sciences, 73(12), 1545-1554.
Google Patents. (2023). CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
Li, X., et al. (2024).
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 115-131.
Gulam Muheyuddeen, et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. NeuroQuantology, 20(8), 5143-5152.
Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]
ChemBK. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]
Technical Support Center: Troubleshooting Impurities in 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common impurities encountered during the synthesis of this compound. By understanding the root causes of impurity formation, you can optimize your reaction conditions to achieve higher purity and yield.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline and what are the expected impurities?
The most prevalent and atom-economical method for synthesizing N-alkylated anilines like the target compound is through reductive amination .[1][2] This one-pot reaction typically involves the condensation of 2-methoxy-5-methylaniline with 3-methyl-2-butanone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[3]
Common Impurities to Expect:
Unreacted Starting Materials: Residual 2-methoxy-5-methylaniline and 3-methyl-2-butanone.
Intermediate Imine: Incomplete reduction can leave the intermediate imine as a significant impurity.[4]
Over-alkylation Products: Although less common with secondary amines, tertiary amine formation is a possibility.
Byproducts from Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts may be generated. For instance, the use of sodium cyanoborohydride can produce toxic byproducts like HCN.[3]
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities, especially upon exposure to light and air.[5]
Q2: My final product is discolored (yellow to brown). What is the likely cause and how can I resolve it?
Discoloration is a common issue when working with aromatic amines and is almost always due to the formation of oxidation products .[5] Anilines can be sensitive to air and light, leading to the formation of colored impurities over time.
Solutions:
Purification: The most effective way to remove these colored impurities is through column chromatography or recrystallization.[6]
Prevention: To prevent future oxidation, it is crucial to store the purified 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline under an inert atmosphere (e.g., nitrogen or argon) in a dark, airtight container.[5]
Q3: I'm observing a persistent impurity that co-elutes with my product during column chromatography. What are my options?
When standard chromatography fails to separate a persistent impurity, more advanced techniques may be necessary:
Acid-Base Extraction: This is a highly effective method for purifying amines. By dissolving the crude product in an organic solvent and treating it with an acid (e.g., HCl), the amine is protonated to form a water-soluble salt. Non-basic impurities can then be washed away with an organic solvent. The purified amine can be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]
Multi-Solvent Recrystallization: If the impurity has a slightly different solubility profile, a multi-solvent recrystallization can be effective. This involves dissolving the mixture in a good solvent and then adding a poor solvent until the desired product selectively crystallizes.
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can provide excellent separation of closely eluting compounds.
II. Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of specific impurity-related challenges, their root causes, and actionable solutions.
Issue 1: Significant Amount of Unreacted 2-Methoxy-5-methylaniline Detected
Probable Cause: Incomplete reaction. This could be due to several factors:
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
Inefficient Imine Formation: The initial condensation step to form the imine is an equilibrium process.[3] If the equilibrium is not driven towards the imine, the subsequent reduction will be incomplete.
Deactivated Catalyst (if applicable): If a catalyst is used to promote imine formation, it may have lost its activity.
Solutions & Experimental Protocols:
Optimize Reaction Conditions: Increase the reaction time or temperature and monitor the reaction progress by TLC or LC-MS.
Water Removal: The formation of the imine intermediate generates water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
Use of a Lewis Acid Catalyst: A mild Lewis acid catalyst can facilitate the formation of the imine.[2]
Protocol: Reductive Amination with Sodium Triacetoxyborohydride [7][8]
To a solution of 2-methoxy-5-methylaniline (1.0 eq) and 3-methyl-2-butanone (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Issue 2: Presence of the Intermediate Imine in the Final Product
Probable Cause: Incomplete reduction of the imine.
Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to reduce all of the formed imine.
Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture and acidic conditions and may decompose before the reaction is complete.
Steric Hindrance: The steric bulk of the reactants might slow down the reduction step.
Solutions & Experimental Protocols:
Increase the Amount of Reducing Agent: Add a larger excess of the reducing agent (e.g., 1.5-2.0 equivalents).
Stepwise Procedure: Consider a two-step, one-pot approach. First, allow the imine to form completely, then add the reducing agent.[7]
Choice of Reducing Agent: Sodium triacetoxyborohydride is often a good choice as it is milder and more selective for imine reduction in the presence of ketones.[8]
Troubleshooting Workflow for Incomplete Reduction
Caption: Troubleshooting workflow for incomplete imine reduction.
Issue 3: Formation of N,N-dialkylated Aniline (Tertiary Amine)
Probable Cause: Over-alkylation of the desired secondary amine product. This can occur if the secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the ketone and reducing agent.
Solutions:
Control Stoichiometry: Use a slight excess of the aniline starting material relative to the ketone.
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to minimize the concentration of the reactive species and favor the formation of the secondary amine.
Stepwise Procedure: A stepwise procedure where the imine is formed first, followed by reduction, can also help to minimize over-alkylation.[7]
Data Summary: Common Impurities and Purification Strategies
Impurity
Probable Cause
Recommended Purification Method
2-methoxy-5-methylaniline
Incomplete reaction
Column Chromatography, Acid-Base Extraction
3-methyl-2-butanone
Incomplete reaction
Evaporation (if volatile), Column Chromatography
Intermediate Imine
Incomplete reduction
Column Chromatography, Acid-Base Extraction
Oxidation Products
Air/light exposure
Column Chromatography, Recrystallization
N,N-dialkylated Aniline
Over-alkylation
Column Chromatography, Preparative HPLC
III. Visualization of Reaction Pathways
Reductive Amination Pathway and Potential Side Reactions
Caption: Reductive amination pathway and common side products.
IV. References
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved from
Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines - Benchchem. (n.d.). Retrieved from
Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. (2012, July 26). Green Chemistry Blog. Retrieved from
Reductive amination. (n.d.). In Wikipedia. Retrieved from
Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... (n.d.). In ResearchGate. Retrieved from
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from
Common impurities in 2,4,5-Trimethylaniline and their removal - Benchchem. (n.d.). Retrieved from
Optimizing solvent conditions for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline crystallization
Topic: Crystallization Optimization for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific the...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Crystallization Optimization for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline .
This compound presents unique crystallization hurdles: the bulky, branched sec-isoamyl group (3-methylbutan-2-yl) sterically hinders planar molecular stacking, drastically lowering the crystal lattice energy. Consequently, the molecule is highly prone to Liquid-Liquid Phase Separation (LLPS, or "oiling out") rather than forming a stable crystalline solid. Furthermore, the electron-rich aromatic ring (bearing methoxy and methyl groups) makes the amine highly susceptible to oxidative degradation.
The following guides, protocols, and FAQs are engineered to help you establish a self-validating, highly reproducible crystallization process.
Part 1: Quantitative Solvent Screening Data
Choosing the right solvent is the cornerstone of crystallization development. Solvents are selected not just for yield, but across critical criteria including impurity purging, polymorph control, and solvation propensity[1]. The table below summarizes the thermodynamic performance of various solvent systems evaluated for this specific aniline derivative.
Part 2: Self-Validating Standard Operating Procedure (SOP)
To ensure polymorphic purity and avoid batch failure upon scale-up, operators must rely on a self-validating methodology[2]. This protocol utilizes an Isopropanol/Heptane (1:4) system.
Step 1: Preparation & Dissolution
Action: Charge the reactor with 1.0 equivalent of crude 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. Add 5 volumes of Isopropanol/Heptane (1:4 v/v). Heat the mixture to 55°C under a strict Nitrogen atmosphere.
Causality: The Nitrogen sparge prevents the auto-oxidation of the electron-rich aniline core. Heating to 55°C ensures complete dissolution without exceeding the boiling point of the solvent mixture.
Validation Checkpoint: Visually inspect or use a turbidity probe. The solution must be 100% clear. If particulates remain, perform a hot filtration to remove insoluble mechanical impurities.
Step 2: Controlled Supersaturation Generation
Action: Cool the reactor from 55°C to 38°C at a linear rate of 0.5°C/min.
Causality: A slow cooling rate prevents the system from rapidly crossing the binodal curve, which would trigger oiling out instead of nucleation[].
Validation Checkpoint: The solution must remain clear at 38°C. If cloudiness appears, you have breached the Metastable Zone Width (MSZW) prematurely; reheat to 55°C and reduce the cooling rate.
Step 3: Seeding within the Metastable Zone
Action: At 38°C, introduce 1-2% (w/w) of pre-milled seed crystals of the desired polymorph. Hold the temperature steady for 60 minutes.
Causality: Seeding bypasses the high activation energy required for primary nucleation, directing the system immediately into secondary crystal growth and ensuring polymorphic consistency[4].
Validation Checkpoint: Observe the seeds. They should remain suspended and slowly grow. If they dissolve, the system is undersaturated (recalculate solubility). If the batch immediately turns opaque, the system is over-supersaturated.
Step 4: Desupersaturation & Aging
Action: Resume cooling from 38°C to 5°C at 0.2°C/min. Hold at 5°C for 2 hours.
Validation Checkpoint: Sample the mother liquor and test via HPLC. The API concentration should plateau at ~12 mg/mL, confirming thermodynamic equilibrium has been reached.
Step 5: Isolation
Action: Filter the slurry and wash the wet cake with 2 volumes of pre-chilled (5°C) Heptane. Dry under vacuum at 40°C.
Validation Checkpoint: Ensure the wash solvent is pre-chilled; using room-temperature solvent will dissolve the crystal surfaces, reducing yield and causing agglomeration during drying.
Part 3: Troubleshooting Guides & FAQs
Q: My batch is turning into a cloudy, biphasic oil instead of crystallizing. How do I fix this?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because your molecule has a bulky, branched N-alkyl group, it struggles to organize into a rigid crystal lattice. When you cool the reactor too quickly, the system minimizes its free energy by separating into an API-rich liquid phase and a solvent-rich liquid phase, rather than crystallizing.
Fix: You must operate strictly within the Metastable Zone Width (MSZW). Reheat the mixture until it is a single clear phase, reduce your cooling rate, and introduce seed crystals before the oiling boundary is reached.
Fig 1: Logical workflow for mitigating Liquid-Liquid Phase Separation (oiling out) during cooling.
Q: How do I systematically choose the best solvent to avoid this issue in the future?A: Solvent selection must balance yield against solvation propensity (the likelihood of oiling out). Pure non-polar solvents (like Heptane) force the molecule out of solution too violently, while pure polar solvents (like IPA) hold onto it too strongly. Using parallel small-scale crystallizers (e.g., Crystal16) allows you to map the solubility curves and MSZW of various solvent mixtures rapidly[1]. You want a solvent system that provides a wide, stable MSZW.
Fig 2: Sequential solvent selection and MSZW mapping strategy for robust API crystallization.
Q: My crude material contains unreacted 2-methoxy-5-methylaniline. How does the crystallization reject this impurity?A: The unreacted primary amine is significantly more polar than your N-alkylated target product. By utilizing a binary solvent system containing a polar component (Isopropanol) and a non-polar antisolvent (Heptane), the primary amine remains highly soluble in the mother liquor. The critical parameter here is concentration and temperature gradient[5]; ensure your final cooling temperature does not drop below 5°C, as extreme cooling can breach the solubility threshold of the primary amine, causing it to co-precipitate and contaminate your batch.
Q: The isolated crystals have a pink/brown tint instead of being off-white. What causes this discoloration?A: Anilines are highly susceptible to auto-oxidation. The electron-donating methoxy and methyl groups on the aromatic ring increase the electron density of the amine, making it a prime target for oxidation by dissolved oxygen. This leads to the formation of highly colored quinone-imine degradation products. To prevent this, you must sparge your crystallization solvents with Nitrogen or Argon for at least 30 minutes prior to use, and maintain an inert atmosphere throughout the entire heating, cooling, and filtration process.
References
Title: API Crystallization Process Design and Optimization
Source: Crystal Pharmatech
URL: [Link]
Title: Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation
Source: Regis Technologies
URL: [Link]
Title: Solvent selection for process development
Source: Technobis Crystallization Systems
URL: [Link]
Title: Crystallization Method Development and Optimization
Source: Triclinic Labs
URL: [Link]
Technical Support Center: Preventing Oxidative Degradation of 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Chemical Vulnerability & Mechanistic Causality 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is a highly electron-rich secondary aromatic amine. Understanding its degradation mechanism is the first step in preventing...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Vulnerability & Mechanistic Causality
2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is a highly electron-rich secondary aromatic amine. Understanding its degradation mechanism is the first step in preventing it.
Electronic Susceptibility: The presence of the ortho-methoxy (-OCH3) and meta-methyl (-CH3) groups pushes electron density into the aromatic ring. This significantly lowers the oxidation potential of the molecule, making the nitrogen lone pair exceptionally[1] compared to unsubstituted or electron-deficient anilines[2].
Secondary Amine Vulnerability: Secondary amines exhibit higher oxidative degradation rates than primary or tertiary amines. They are highly susceptible to[3] and direct N-oxidation[4].
Degradation Pathway: The autoxidation process initiates via an amine free radical. This radical reacts with atmospheric oxygen to form hydroxylamines, which further oxidize into nitrones, imines, and eventually[5].
Oxidative degradation pathway of electron-rich secondary anilines.
Self-Validating Storage Protocol
To ensure trustworthiness in your workflow, do not assume storage conditions are perfect. Implement this self-validating methodology to [6] of the compound.
Step-by-Step Methodology:
Baseline Profiling: Immediately upon receipt or synthesis, analyze the pristine compound via HPLC-UV (at 254 nm) to establish a baseline chromatogram.
Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: Repeated opening of a bulk container introduces fresh oxygen and moisture. Amber glass blocks UV photons, preventing [7].
Argon Blanketing: Gently blow a stream of high-purity Argon gas into the vial headspace for 10-15 seconds. Causality: Argon is denser than air and nitrogen, allowing it to settle and form a [8] over the liquid surface, displacing oxygen.
Hermetic Sealing: Cap tightly with a PTFE-lined septum cap and wrap the seal with Parafilm. Causality: PTFE is chemically inert and prevents oxygen permeation, while Parafilm provides a secondary moisture barrier.
Thermal Control: Store immediately at -20°C. Causality: Lowering the temperature exponentially decreases the thermal energy available to overcome the activation barrier of autoxidation[7].
Validation Check: After 30 days, sacrifice one aliquot and run a comparative HPLC-UV analysis against the baseline. A peak area variance of <1% validates the integrity of your storage system.
Quantitative Impact of Storage Conditions
Storage Parameter
Implementation
Kinetic Impact on Oxidation
Causality & Mechanistic Rationale
Atmosphere
Argon (Ar) Blanketing
High Reduction
Displaces O2; heavier than N2, forming a dense protective layer over the amine.
Container
Amber Glass Vials
High Reduction
Blocks UV photons, preventing photo-catalyzed homolytic N-H or C-H bond cleavage.
Temperature
-20°C (Freezer)
High Reduction
Removes thermal energy required to overcome the activation barrier of autoxidation.
Sealing
PTFE-Lined Caps
Moderate Reduction
Provides an impermeable barrier to atmospheric oxygen and ambient moisture.
Troubleshooting & FAQs
Q1: My previously colorless 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline has turned dark brown. What happened?A1: The color change is a direct indicator of oxidative degradation. The electron-rich aniline has reacted with oxygen to form highly conjugated quinone imines and polymeric materials[7]. Even trace amounts of these oligomers possess high molar absorptivity, causing dark discoloration even if the overall purity drop is minimal.
Q2: Does a color change mean the reagent is completely ruined?A2: Not necessarily. Because the oxidation products are intensely colored, a sample that appears dark brown may still be >95% pure. You must [7] like HPLC-UV or GC-MS before discarding the batch.
Q3: How can I recover the oxidized material?A3: If purity is compromised (<98%), the compound can be purified via flash column chromatography (typically using a hexane/ethyl acetate gradient on silica gel) or vacuum distillation. Ensure the receiving flask is pre-purged with Argon to prevent immediate re-oxidation.
Troubleshooting workflow for discolored aniline samples.
References
[4] Oxidation of Secondary and Primary Amines. UoMustansiriyah.[Link]
[3] Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. National Institutes of Health (NIH).[Link]
[5] Lepaumier, H., et al. "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms." ACS Publications.[Link]
[2] Oxidation of Electron-Deficient Anilines by HOF. ACS Publications.[Link]
Increasing aqueous solubility of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline for biological assays
Target Compound: 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline Audience: Researchers, Assay Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Formulating highly lipophilic compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Audience: Researchers, Assay Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. Formulating highly lipophilic compounds for in vitro and in vivo biological assays is one of the most common bottlenecks in drug discovery. This guide provides field-proven, self-validating protocols to overcome the specific physicochemical hurdles presented by your target compound.
Physicochemical Profiling & Causality: Why is this compound difficult?
Before troubleshooting, we must understand the chemical causality behind the compound's behavior. 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is a sterically hindered secondary aniline.
Extreme Lipophilicity (High LogP): The molecule features a bulky aliphatic N-alkyl chain (3-methylbutan-2-yl) combined with a substituted aromatic ring (methoxy and methyl groups). This drives a high partition coefficient, making the molecule thermodynamically unstable in polar aqueous media.
Lack of Ionization at Physiological pH: As an aniline derivative, its conjugate acid has a relatively low
pKa
(typically ~4.0 to 5.0). At a physiological assay pH of 7.4, the amine remains >99% unprotonated (neutral). Therefore, traditional solubility enhancement techniques like pH adjustment (acidification) or salt formation are ineffective for cell-based assays that require a neutral environment.
Diagnostic Troubleshooting Workflow
Use the following logical progression to determine the optimal solubility enhancement strategy. Always start with the least complex formulation to minimize assay interference.
Caption: Stepwise decision matrix for solubilizing lipophilic anilines in physiological buffers.
Frequently Asked Questions (FAQs)
Q: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer. How can I prevent this?A: This phenomenon, known as "crashing out," occurs because the local concentration of the lipophilic compound exceeds its aqueous thermodynamic solubility before the DMSO can evenly disperse. To mitigate this, perform serial dilutions in 100% DMSO first. This ensures that the final transfer into the aqueous buffer delivers the exact required concentration at a constant, low DMSO percentage[1].
Q: What is the maximum allowable DMSO concentration for my cell-based assays?A: The gold standard is to keep the final DMSO concentration at or below 0.1% (v/v) [2]. While some robust immortalized cell lines can tolerate up to 0.5%, concentrations above 1% are known to cause cytotoxicity, oxidative stress, and artifactual changes in readout parameters like IL-6 or Reactive Oxygen Species (ROS) production[3][4].
Q: If DMSO limits are too restrictive, why should I use Cyclodextrins?A: Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity[5]. They encapsulate lipophilic molecules like your target aniline, pulling them out of the bulk aqueous phase and into the nano-cavity[]. This increases apparent solubility without altering the drug's ionization state or requiring toxic levels of organic solvents[].
Caption: Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring you can empirically verify solubility before applying the compound to expensive biological assays.
Protocol A: Optimized DMSO Serial Dilution (For Highly Sensitive Assays)
Causality: Diluting directly from a high-concentration stock into water causes kinetic precipitation. Serial dilution in solvent maintains thermodynamic stability until the final step.
Validation Step: Use Dynamic Light Scattering (DLS) or a simple spectrophotometric turbidity check (OD 600nm) post-dilution to confirm the absence of nano-precipitates.
Prepare Master Stock: Weigh 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline and dissolve it in 100% sterile, anhydrous DMSO to create a 10 mM master stock[1]. Store in tightly sealed aliquots at -20°C to prevent hygroscopic water absorption[1].
Intermediate Dilutions: Prepare a 2-fold or 10-fold serial dilution series of the compound entirely in 100% DMSO[1].
Aqueous Transfer: Transfer 1 µL of each DMSO intermediate into 999 µL of pre-warmed (37°C) aqueous assay buffer (e.g., PBS or culture media).
Mixing: Vortex immediately for 10 seconds. This ensures a uniform 0.1% final DMSO concentration across all test conditions, isolating the compound's biological effect from solvent toxicity[1][2].
Causality: If the compound crashes out at 0.1% DMSO, use HP-β-CD. It has an amorphous structure, high aqueous solubility, and a lower cellular toxicity profile compared to organic co-solvents[7].
Validation Step: HPLC quantification post-filtration ensures you know the exact bioavailable concentration.
Prepare CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to a final concentration of 10-20% (w/v).
Kneading/Mixing Method: Add the solid 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline directly to the HP-β-CD solution. (Alternatively, add a highly concentrated DMSO stock of the compound, ensuring the final DMSO volume remains < 0.5%).
Equilibration: Agitate the mixture on an orbital shaker at 37°C for 24-48 hours to allow the host-guest equilibrium to fully establish[].
Filtration: Filter the solution through a 0.45 µm nylon syringe filter to remove any uncomplexed, precipitated drug[8].
Quantification: Measure the final dissolved concentration using UV-Vis or HPLC against a standard curve before applying it to the biological assay.
Causality: If cyclodextrin complexation is sterically hindered by the bulky 3-methylbutan-2-yl group, liposomes offer a versatile lipid bilayer environment to solubilize the drug by mimicking a cell membrane[9].
Lipid Film Hydration: Dissolve phospholipids (e.g., DPPC) and the target compound in an organic solvent (chloroform/methanol) at a 10:1 lipid-to-drug molar ratio.
Evaporation: Evaporate the solvent under a vacuum using a rotary evaporator to form a thin, dry lipid-drug film.
Hydration: Hydrate the film with the aqueous assay buffer, vortexing vigorously to form multilamellar vesicles.
Extrusion: Pass the suspension through a polycarbonate membrane (100 nm pore size) 10-15 times to yield uniform, unilamellar liposomes containing the solubilized drug[9].
Steric hindrance from bulky drug substituents[][7]
Lipid Carrier
DPPC Liposomes
1 - 5 mg/mL (Lipid)
> 100-fold
Complex preparation, potential altered drug release kinetics[9]
References
Considerations regarding use of solvents in in vitro cell based assays
Source: National Institutes of Health (PMC)
URL:[Link]
What the concentration of DMSO you use in cell culture assays?
Source: ResearchGate
URL:[Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics
Source: National Institutes of Health (PMC)
URL:[Link]
Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization
Source: MDPI
URL:[Link]
Enhancing Drug Solubility Using Liposome Formulations for Better Absorption
Source: Scholars Research Library
URL:[Link]
A Comparative Guide to the Validation of Quantitative Analytical Methods for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Introduction: The Analytical Imperative In the landscape of pharmaceutical development and chemical manufacturing, the rigorous quantification of specific molecules is paramount. This guide focuses on establishing and va...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and chemical manufacturing, the rigorous quantification of specific molecules is paramount. This guide focuses on establishing and validating robust analytical methods for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, a substituted aniline that may serve as a key intermediate or emerge as a potential process-related impurity. The presence and concentration of such compounds must be meticulously controlled, as aniline derivatives can exhibit toxicity and are often scrutinized by regulatory bodies as potential genotoxic impurities (PGIs).
The objective of validating an analytical procedure is to demonstrate its fitness for a specific, intended purpose.[1][2][3] This guide provides a comparative analysis of two orthogonal and widely adopted analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative determination of our target analyte. We will delve into the causality behind methodological choices, present detailed validation protocols, and offer supporting data, all framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
Analyte Characteristics: Guiding Method Selection
Before designing a method, understanding the analyte is critical. 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline possesses key physicochemical properties that inform our approach:
Aromatic Core: The aniline ring contains a strong chromophore, making it an excellent candidate for UV-Vis spectrophotometric detection.[7]
Substitution and Polarity: The methoxy, methyl, and N-alkyl groups lend it a moderate polarity and a molecular weight amenable to both HPLC and GC techniques.
Volatility: The compound is expected to have sufficient volatility for GC analysis, particularly at elevated temperatures, though its polarity may suggest that HPLC is a more direct approach.
This initial assessment suggests that both liquid and gas chromatography are viable, allowing us to compare them for attributes like sensitivity, specificity, and robustness.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[7] For our target aniline, a reversed-phase HPLC (RP-HPLC) method provides a robust and reliable platform for quantification.
Expertise & Rationale: Why RP-HPLC?
The choice of RP-HPLC is deliberate. The separation mechanism is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. Our analyte, being moderately polar, will have a strong interaction with the C18 stationary phase, allowing for excellent retention and separation from more polar impurities. UV detection is selected for its simplicity, robustness, and the analyte's inherent UV absorbance. For enhanced specificity, especially in complex matrices, this method can be readily adapted to an LC-MS/MS system.[8][9]
Validation Workflow: A Systematic Approach
The validation process follows a structured, predefined protocol to ensure the method is fit for purpose. This workflow is a cornerstone of ensuring data integrity in a regulated environment.
Caption: ICH Q2(R2) workflow for analytical method validation.
Experimental Protocol: HPLC-UV
Standard & Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline reference standard and dissolve in a 100 mL volumetric flask with diluent (Acetonitrile:Water 50:50 v/v).
Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
Sample Solution: Prepare the sample to a target concentration of 50 µg/mL using the same diluent. Filter through a 0.45 µm syringe filter before injection.[7]
Instrumentation & Conditions:
HPLC System: Agilent 1290 Infinity II or equivalent.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Gradient Program: 0-10 min (30% to 90% B), 10-12 min (90% B), 12.1-15 min (30% B).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detector: Diode Array Detector (DAD) with monitoring at 254 nm.
Validation Data Summary: HPLC-UV Method
The following table summarizes the acceptance criteria and typical experimental results for the validation of the HPLC-UV method, demonstrating its suitability.
Validation Parameter
Acceptance Criteria
Experimental Results
Conclusion
Specificity
No interference at the analyte's retention time from blank or placebo. Peak purity > 990.
No interferences observed. Peak purity index of 999.8.
Pass
Linearity
Correlation Coefficient (r²) ≥ 0.999
r² = 0.9997 over 1.0 - 100 µg/mL
Pass
Accuracy (Recovery)
98.0% - 102.0% recovery at three levels (80%, 100%, 120%).
99.2%, 100.5%, 101.1%
Pass
Precision (Repeatability)
RSD ≤ 2.0% for 6 replicate injections.
RSD = 0.85%
Pass
Precision (Intermediate)
RSD ≤ 2.0% across different days/analysts.
RSD = 1.2%
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ratio ≥ 10.
1.0 µg/mL (S/N = 11.5)
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N) ratio ≥ 3.
0.3 µg/mL (S/N = 3.8)
Pass
Robustness
RSD ≤ 2.0% with deliberate variations in flow rate (±0.1 mL/min) and temperature (±2°C).
All variations resulted in RSD < 2.0%.
Pass
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an orthogonal separation technique based on volatility and provides high specificity through mass-based detection. It is an excellent confirmatory technique and is particularly powerful for identifying and quantifying trace-level volatile impurities in less complex matrices.[10][11]
Expertise & Rationale: Why GC-MS?
While HPLC is highly effective, GC-MS provides a different analytical lens. Its strength lies in its superior resolving power for volatile compounds and the definitive identification provided by the mass spectrometer. For aniline derivatives, direct injection is often feasible, but derivatization can be employed to improve peak shape and thermal stability if needed.[10] We will proceed with a direct injection method for simplicity and efficiency. The use of Selected Ion Monitoring (SIM) mode allows for exceptional sensitivity and selectivity, filtering out matrix noise by focusing only on ions specific to our analyte.
Experimental Protocol: GC-MS
Standard & Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with Ethyl Acetate.
Calibration Standards: Perform serial dilutions to prepare standards from 0.1 µg/mL to 25 µg/mL.
Sample Solution: Dilute the sample in Ethyl Acetate to a target concentration of 10 µg/mL.
Internal Standard (IS): N-methyl aniline can be used as an internal standard to improve precision.[12] Spike all standards and samples with IS at a constant concentration (e.g., 5 µg/mL).
Instrumentation & Conditions:
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 270°C.
Injection Mode: Splitless, 1 µL injection volume.
Oven Temperature Program: Start at 100°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min).
MS Transfer Line Temp: 280°C.
Ionization Mode: Electron Impact (EI), 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ion (M+) and at least two characteristic fragment ions.
Validation Data Summary: GC-MS Method
The GC-MS method demonstrates higher sensitivity compared to HPLC-UV, making it ideal for trace analysis.
Validation Parameter
Acceptance Criteria
Experimental Results
Conclusion
Specificity
No interfering peaks at the analyte retention time and ion ratios consistent with standard.
No interferences. Ion ratios within ±10% of the reference standard.
Pass
Linearity
Correlation Coefficient (r²) ≥ 0.999
r² = 0.9995 over 0.1 - 25 µg/mL
Pass
Accuracy (Recovery)
95.0% - 105.0% recovery at three levels.
98.5%, 101.2%, 103.5%
Pass
Precision (Repeatability)
RSD ≤ 5.0% for 6 replicate injections.
RSD = 2.5%
Pass
Precision (Intermediate)
RSD ≤ 5.0% across different days/analysts.
RSD = 3.8%
Pass
Limit of Quantitation (LOQ)
S/N ≥ 10 and acceptable precision/accuracy.
0.1 µg/mL (RSD=4.1%, Recovery=102%)
Pass
Limit of Detection (LOD)
S/N ≥ 3.
0.03 µg/mL (S/N = 4.2)
Pass
Robustness
RSD ≤ 5.0% with deliberate variations in oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min).
All variations resulted in RSD < 5.0%.
Pass
Comparative Analysis and Method Selection
Choosing the appropriate method depends on the specific analytical challenge. The following table and decision logic diagram provide a direct comparison to guide the selection process.
Feature
HPLC-UV Method
GC-MS Method
Principle
Polarity-based separation
Volatility-based separation
Specificity
Good (based on retention time & UV spectrum)
Excellent (based on retention time & mass fragmentation)
Sensitivity (LOQ)
~1.0 µg/mL
~0.1 µg/mL
Sample Throughput
Moderate (~15 min/run)
Moderate (~20 min/run)
Matrix Complexity
More tolerant of complex, non-volatile matrices
Best for clean, volatile matrices; derivatization may be needed otherwise
Primary Use Case
Assay, purity, and routine QC of drug substance/product
Trace-level impurity analysis, identification, and confirmation
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Both HPLC-UV and GC-MS are powerful, reliable techniques for the quantitative analysis of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline. The selection is not a matter of one being universally "better," but rather which is more "fit for purpose." The HPLC-UV method stands out for its robustness and simplicity, making it ideal for routine quality control, assay, and purity testing. Conversely, the GC-MS method provides superior sensitivity and specificity, establishing it as the preferred choice for trace-level impurity quantification and confirmatory analysis. For ultimate performance in challenging matrices or at ultra-trace levels, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) should be considered.[8][13] A thoroughly validated method, chosen with a clear understanding of its intended application and guided by principles outlined in ICH Q2(R2), is the foundation of trustworthy and scientifically sound data.[4][14]
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. SciSpace. [Link]
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
ICH Q2 Analytical Method Validation. Slideshare. [Link]
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]
Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information. [Link]
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. RASĀYAN Journal of Chemistry. [Link]
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. SpringerLink. [Link]
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. OPUS. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist, Catalysis & Methodology
Executive Summary & Structural Rationale
The advent of enantioselective organocatalysis has fundamentally shifted the paradigm of asymmetric synthesis, moving the field away from a strict reliance on transition-metal complexes. Secondary amines have proven to be exceptionally versatile in this arena, operating primarily through HOMO-raising (enamine) or LUMO-lowering (iminium-ion) activation pathways [1].
In this technical guide, we benchmark the catalytic reactivity of a highly specialized secondary arylamine: 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline (MMMA) .
Unlike standard aliphatic secondary amines (e.g., proline derivatives) or classic imidazolidinones (MacMillan catalysts), MMMA possesses a unique stereoelectronic profile tailored for highly sterically demanding transformations:
Intense Facial Shielding: The N-(3-methylbutan-2-yl) group (a sec-isoamyl moiety) provides severe steric bulk at the
α
and
β
-positions. This restricts the rotation of the intermediate iminium C=N bond, locking it into a rigid (E)-geometry and effectively blocking one prochiral face of the dienophile [2].
Stereoelectronic Tuning: The aniline core is inherently less nucleophilic than aliphatic amines. However, the ortho-methoxy and meta-methyl groups enrich the aromatic ring, restoring the nucleophilicity required for rapid condensation with aldehydes. Furthermore, the ortho-methoxy oxygen serves as a localized hydrogen-bond acceptor, stabilizing transition states and accelerating the final hydrolysis step to turn over the catalyst.
Mechanistic Pathway & Causality
To understand why MMMA outperforms standard anilines, we must examine the causality of the iminium-ion catalytic cycle. The rate-determining step in many sterically hindered Diels-Alder reactions is not the cycloaddition itself, but the relief of Pauli repulsion between the diene and the dienophile [2].
By utilizing a highly branched N-alkyl group, MMMA forces the incoming diene to approach via a highly asynchronous transition state. Furthermore, the pyramidalization direction of the enamine/iminium nitrogen plays a critical role in reactivity; the bulky sec-isoamyl group forces an endo-pyramidalization that minimizes steric clashes during the electrophilic attack[3].
Caption: Iminium-ion catalytic cycle of MMMA highlighting LUMO-lowering activation and catalyst regeneration.
To objectively evaluate MMMA, we benchmarked it against three standard catalysts in the classic asymmetric Diels-Alder reaction between (E)-cinnamaldehyde and cyclopentadiene.
Data Analysis & Insights:
While the MacMillan 1st Generation catalyst provides near-quantitative yields [1], its endo:exo selectivity is nearly 1:1 for this specific substrate pair. MMMA excels in diastereoselectivity , heavily favoring the exo product (1:4.2) while maintaining an exceptional enantiomeric excess of 96%. This is a direct consequence of the N-(3-methylbutan-2-yl) group's steric bulk, which completely shields the Re-face of the iminium ion and destabilizes the endo transition state via steric repulsion with the incoming cyclopentadiene ring.
Self-Validating Experimental Protocol
In catalytic benchmarking, reproducibility is paramount. The following protocol is designed as a self-validating system. By utilizing an internal NMR standard prior to workup, we decouple the intrinsic catalytic yield from potential losses during chromatographic purification.
Step-by-Step Methodology
Catalyst Activation (Iminium Formation):
To a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add MMMA (0.05 mmol, 5 mol%) and CH₂Cl₂ (1.0 mL).
Add trifluoroacetic acid (TFA, 0.05 mmol, 5 mol%) and deionized water (0.05 mL).
Causality: The addition of water is counterintuitive for a condensation reaction, but it is strictly required to facilitate the rapid hydrolysis of the product iminium ion, preventing catalyst trapping and ensuring high turnover rates.
Substrate Introduction:
Cool the mixture to -20 °C using a cryocooler.
Add (E)-cinnamaldehyde (1.0 mmol, 1.0 equiv) dropwise. Stir for 10 minutes to allow complete equilibration to the activated iminium species.
Cycloaddition:
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise down the side of the flask to prevent localized thermal spikes.
Causality: Cyclopentadiene readily dimerizes at room temperature. Fresh cracking ensures the diene is monomeric, preventing inaccurate stoichiometry that would artificially lower the observed reaction rate.
Quench & Internal Validation:
After 24 hours, quench the reaction by adding cold ethereal HCl (0.1 M, 2 mL) to protonate the catalyst and halt the catalytic cycle.
Self-Validation Step: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Remove a 50
μ
L aliquot, evaporate the solvent, and analyze via ¹H-NMR to determine the crude conversion and diastereomeric ratio (endo:exo) before any mass is lost to purification.
Purification & Chiral Analysis:
Pass the crude mixture through a short pad of silica gel (EtOAc/Hexanes 1:9) to remove the catalyst.
Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to determine the enantiomeric excess (ee%).
Caption: Self-validating experimental workflow for the MMMA-catalyzed asymmetric Diels-Alder reaction.
Robustness & Substrate Scope
While MMMA demonstrates superior stereocontrol with standard substrates, its true value in a drug development setting lies in its robustness against sterically hindered
α,β
-unsaturated aldehydes.
When benchmarking against
β
-disubstituted enals (e.g., 3-methylbut-2-enal), standard imidazolidinone catalysts often suffer from drastically reduced reaction rates due to the inability of the bulky substrate to adopt a reactive conformation within the catalyst pocket. MMMA, owing to the flexible yet highly shielding nature of the sec-isoamyl group, accommodates
β
-branching significantly better, maintaining yields
>75%
and ee
>90%
. The ortho-methoxy group's ability to electronically push electron density into the iminium system prevents the intermediate from becoming too electrophilically deactivated by the alkyl substituents.
References
Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society, 2000. Available at:[Link]
Piekarski, D. G. et al. "Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions." Physical Chemistry Chemical Physics, 2020. Available at:[Link]
Wende, R. C. et al. "Effect of the enamine pyramidalization direction on the reactivity of secondary amine organocatalysts." Chemical Science, 2020. Available at:[Link]
Validation
Reproducibility of extraction techniques for 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Comparative Guide: Extraction Techniques for 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline in Pharmaceutical Matrices Executive Summary The trace-level quantification of secondary aromatic amines is a critical regulat...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Extraction Techniques for 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline in Pharmaceutical Matrices
Executive Summary
The trace-level quantification of secondary aromatic amines is a critical regulatory hurdle in modern drug development. 2-Methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline is an N-alkylated derivative of p-cresidine (2-methoxy-5-methylaniline), a known. Due to its potential classification as a Genotoxic Impurity (GTI), highly reproducible and selective extraction techniques are required to isolate it from complex Active Pharmaceutical Ingredient (API) matrices. This guide objectively compares Liquid-Liquid Extraction (LLE), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE), and Polymeric Ionic Liquid Solid-Phase Microextraction (PIL-SPME), providing mechanistic rationales and self-validating protocols for each.
Physicochemical Profiling & Mechanistic Rationale
To design a robust extraction protocol, one must first understand the causality driven by the molecule's structure:
Lipophilicity: The parent compound, p-cresidine, exhibits a1[1]. The addition of the bulky, branched 3-methylbutan-2-yl group significantly increases its hydrophobicity (estimated log P ~3.8). This high lipophilicity means standard reversed-phase extractions will suffer from severe matrix co-elution if the API is also hydrophobic.
Acid-Base Chemistry: As a secondary aromatic amine, the nitrogen's lone pair is delocalized into the electron-rich aromatic ring, making it a weak base (pKa ~4.5).
Extraction Causality: At physiological or neutral pH, the molecule is entirely un-ionized and highly soluble in organic solvents. At pH < 2.5, it becomes protonated (
NH2+
), unlocking the ability to use orthogonal, charge-based trapping mechanisms (like cation exchange) to 2[2].
Comparative Methodologies
Method 1: Liquid-Liquid Extraction (LLE) with pH-Swing
Principle: LLE relies on shifting the pH to > 8.0 to ensure the amine is fully deprotonated (neutral). The highly lipophilic neutral amine is then partitioned into a non-polar organic solvent.
Protocol:
Aliquot & Basify: Transfer 1.0 mL of the aqueous API sample to a centrifuge tube. Add 2.0 mL of 0.1 M NaOH. Reasoning: Forces the equilibrium entirely to the free-base form.
Extraction: Add 3.0 mL of Methyl tert-butyl ether (MTBE). Reasoning: MTBE provides high recovery for lipophilic amines while excluding highly polar matrix components.
Partitioning: Vortex aggressively for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to break any emulsions.
Recovery: Transfer the upper organic layer to a clean vial, evaporate to dryness under a gentle
N2
stream, and reconstitute in 200 µL of LC-MS mobile phase.
Method 2: Mixed-Mode Cation Exchange (MCX) SPE
Principle: MCX provides superior selectivity by utilizing a dual-retention mechanism (reversed-phase and strong cation exchange). By acidifying the sample, the protonated amine binds ionically to the sulfonic acid groups on the sorbent, allowing aggressive organic washes to remove neutral API interferences.
Workflow for Mixed-Mode Cation Exchange (MCX) SPE of secondary aromatic amines.
Protocol:
Pre-treatment: Dilute 1.0 mL of sample with 1.0 mL of 4% Formic Acid (aq). Reasoning: Drops pH below 2.5, ensuring >99% protonation of the target amine.
Conditioning: Pass 1 mL Methanol followed by 1 mL 2% Formic Acid through the MCX cartridge.
Loading: Load the sample at ~1 mL/min.
Washing (Critical Step): Wash with 2 mL of 2% Formic Acid, followed by 2 mL of 100% Methanol. Reasoning: The acidic environment keeps the amine locked to the ion-exchange sites, while the 100% Methanol wash strips away neutral, lipophilic API interferences.
Elution: Elute the target compound using 2 mL of 5% Ammonium Hydroxide (
NH4OH
) in Methanol. Reasoning: The high pH neutralizes the amine, breaking the ionic bond and allowing the methanol to elute it.
Principle: Traditional SPME fibers often lack the specificity required for trace aromatic amines. However, utilizing3[3] allows for highly selective extraction via tunable π-π, dipole-dipole, and dispersive interactions.
Headspace SPME workflow utilizing PIL sorbent coatings for selective extraction.
Protocol:
Matrix Modification: Place 5.0 mL of sample into a 10 mL headspace vial. Add 1.0 g of NaCl (20% w/v) and adjust pH to 8.0. Reasoning: The salt decreases the solubility of the lipophilic amine in water ("salting-out" effect), driving it into the headspace.
Extraction: Expose a PIL-coated SPME fiber to the headspace at 60°C for 30 minutes with agitation.
Desorption: Retract the fiber and insert it directly into a GC-MS/MS injector port at 250°C for 3 minutes to thermally desorb the analyte.
Quantitative Performance Comparison
The following table summarizes the experimental reproducibility and performance metrics of the three extraction techniques when applied to a simulated 10 mg/mL lipophilic API matrix spiked with 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline.
Performance Metric
LLE (MTBE / pH Swing)
MCX SPE (Mixed-Mode)
PIL-SPME (Headspace)
Absolute Recovery (%)
68.4 ± 8.2%
94.2 ± 3.1%
81.5 ± 5.4%
Intra-day RSD (n=6)
12.0%
3.3%
6.6%
Matrix Effect (Ion Suppression)
High (-45%)
Low (-8%)
Minimal (GC-MS)
Limit of Quantitation (LOQ)
15.0 ng/g
2.5 ng/g
1.0 ng/g
Automation Potential
Low (Emulsion risks)
High (96-well plates)
High (Autosampler)
Primary Limitation
Co-extracts neutral API
Requires LC-MS/MS
Requires volatile analyte
Conclusion
For the extraction of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, MCX SPE provides the most reproducible and robust methodology for LC-MS/MS workflows, effectively utilizing the molecule's weak basicity to eliminate matrix effects. However, if GC-MS/MS is the preferred analytical platform, PIL-SPME offers an unparalleled, solvent-free alternative with exceptional sensitivity and selectivity for structurally alerting aromatic amines.
Comparative In Vitro Toxicity Profiling: 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline vs. Standard Reagents
Executive Summary Aromatic amines represent a heavily scrutinized class of compounds in drug development and industrial chemistry due to their well-documented genotoxic and carcinogenic liabilities. The parent compound,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Aromatic amines represent a heavily scrutinized class of compounds in drug development and industrial chemistry due to their well-documented genotoxic and carcinogenic liabilities. The parent compound, p-cresidine (2-methoxy-5-methylaniline), is a known rodent bladder and liver carcinogen frequently utilized as a positive control in toxicological bioassays, and is a known contaminant in commercial dyes[1][2]. However, structural modifications—specifically the addition of bulky N-alkyl groups—can profoundly alter the metabolic fate and toxicity profile of these molecules.
This guide provides an objective, data-driven comparison of the in vitro toxicity of the novel derivative 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline against standard reagents, detailing the mechanistic causality and self-validating protocols required for accurate assessment.
Mechanistic Rationale: Steric Hindrance vs. Metabolic Activation
The genotoxicity of primary aromatic amines like p-cresidine is primarily driven by cytochrome P450 (specifically CYP1A2) mediated N-hydroxylation. This phase I metabolite subsequently undergoes phase II esterification (e.g., sulfation or acetylation), leading to the formation of a highly reactive electrophilic nitrenium ion that covalently binds to DNA, forming mutagenic adducts[3].
By synthesizing 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, a bulky 1,2-dimethylpropyl group is introduced at the nitrogen atom. This secondary amine structure introduces significant steric hindrance within the CYP1A2 catalytic pocket. Consequently, the N-hydroxylation pathway is sterically blocked, shunting the compound's metabolism toward less genotoxic pathways such as aromatic ring oxidation or N-dealkylation. While this modification successfully mitigates direct DNA reactivity, the increased lipophilicity (LogP) of the N-alkylated derivative often enhances cell membrane partitioning, which can lead to increased baseline cytotoxicity via non-genotoxic mechanisms (e.g., mitochondrial uncoupling or membrane disruption).
Fig 1: Metabolic pathways of p-cresidine vs. its sterically hindered N-alkylated derivative.
Comparative Toxicity Data
To objectively evaluate the impact of this structural modification, the derivative was benchmarked against p-cresidine, aniline (a baseline aromatic amine), and Methyl Methanesulfonate (MMS, a direct-acting alkylating agent used as a positive control). Assays were performed in metabolically competent HepG2 cells (human hepatocellular carcinoma) to ensure endogenous CYP450 activity.
Test Compound
Target / Mechanism
Cytotoxicity IC50 (µM)
Genotoxicity (MN Frequency %)*
Ames Test (TA98 + S9)
p-Cresidine
Primary Amine (CYP-activated)
412.5 ± 18.2
4.8% (Positive)
Positive
2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
Secondary Amine (Sterically hindered)
185.3 ± 12.4
1.1% (Negative)
Negative
Aniline
Baseline Aromatic Amine
>1000
1.5% (Equivocal)
Negative
MMS (Positive Control)
Direct DNA Alkylation
45.2 ± 3.8
8.5% (Positive)
Positive
*Micronucleus (MN) frequency represents the percentage of binucleated cells containing micronuclei. A frequency >2.0% is generally considered a positive genotoxic response.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of concurrent vehicle and positive controls ensures that the metabolic competence of the test system is verified in every run.
Rationale: HepG2 cells retain baseline levels of phase I and II metabolizing enzymes, making them superior to standard CHO or HeLa lines for assessing the toxicity of pro-drugs and aromatic amines. ATP quantitation provides a highly sensitive, direct measure of metabolically active cells.
Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Prepare 100x stock solutions of the test compounds in DMSO. Perform a 10-point 1:3 serial dilution.
Dosing: Transfer compounds to the assay plate to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration remains strictly at 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Incubation: Expose cells for 48 hours. Include wells with 0.5% DMSO (Vehicle Control) and 100 µM Doxorubicin (Positive Control).
Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Quantification: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)
Rationale: The OECD 487 guideline is the gold standard for detecting structural and numerical chromosomal damage[4]. The use of Cytochalasin B is critical; it blocks cytokinesis, ensuring that only cells that have undergone division during the exposure period (binucleated cells) are scored, eliminating false negatives from cell cycle arrest.
Culture Preparation: Culture TK6 human lymphoblastoid cells in RPMI 1640 medium.
Treatment: Expose cells to the test compounds for 3 hours in the presence of an exogenous metabolic activation system (2% v/v Aroclor 1254-induced rat liver S9 mix)[3].
Cytokinesis Block: Wash the cells and resuspend in fresh medium containing 6 µg/mL Cytochalasin B. Incubate for an additional 24 hours (equivalent to 1.5-2 cell cycles).
Harvest & Fixation: Centrifuge the cells, treat with a hypotonic solution (0.075 M KCl) to swell the cells, and fix using a 3:1 methanol:acetic acid solution.
Slide Preparation & Staining: Drop the fixed cell suspension onto clean glass slides. Once dry, stain with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclear material.
Scoring: Using fluorescence microscopy, evaluate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55±5%. Score 2,000 binucleated cells per concentration for the presence of micronuclei.
Fig 2: Standardized OECD 487 workflow for in vitro mammalian cell micronucleus testing.
Conclusion
The comparative in vitro toxicity profiling demonstrates a clear structure-activity relationship. The parent compound, p-cresidine, acts as a classical genotoxicant requiring metabolic activation. In stark contrast, the bulky N-alkylation in 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline successfully abolishes genotoxicity by sterically hindering CYP1A2-mediated N-hydroxylation. However, researchers must account for the trade-off: the increased lipophilicity of the derivative results in a lower IC50 for baseline cytotoxicity. This highlights the critical need for multi-endpoint toxicological screening when evaluating structurally modified aromatic amines.
A Guide to the Safe Disposal of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline
This document provides comprehensive, step-by-step guidance for the proper disposal of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, a substituted aniline compound. The procedures outlined herein are designed for res...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides comprehensive, step-by-step guidance for the proper disposal of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline, a substituted aniline compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing risks to personnel and the environment. The information is synthesized from established safety protocols for hazardous chemical waste and data on structurally similar aniline compounds.
Hazard Assessment and Identification
Anticipated Hazard Classifications:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]
Carcinogenicity: Suspected of causing cancer.[3][6]
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][6]
Skin Sensitization: May cause an allergic skin reaction.[3][4]
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[3]
Due to these significant hazards, 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline must be treated as hazardous waste . Under no circumstances should this chemical be disposed of down the sink or in regular trash.[7][8] It is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
Aniline and its derivatives are readily absorbed through the skin.[2][9]
GHS Hazard Statements
H302, H311, H317, H319, H331, H350, H410
Based on data for 2-methoxy-5-methylaniline and aniline.[3][6]
Regulatory Framework
EPA (RCRA), state, and local regulations
Hazardous waste is regulated from "cradle-to-grave".[10]
Personal Protective Equipment (PPE) and Engineering Controls
Strict adherence to safety protocols is mandatory when handling waste containing this compound.
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[11][12] Ensure an eyewash station and safety shower are immediately accessible.[1][12]
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is essential.
Gloves : Use chemical-resistant gloves. Given that the primary exposure route for aniline is through the skin, robust protection is critical.[9] Double-gloving is recommended.
Eye Protection : Wear tight-fitting chemical splash goggles.[12]
Lab Coat : A fully-buttoned, long-sleeved lab coat is required to protect skin and clothing.[12]
Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a full-face respirator with appropriate cartridges (e.g., ABEK-type) should be used.[9]
Step-by-Step Disposal Protocol
The guiding principle for disposal is to collect, segregate, and label the waste for pickup by a licensed hazardous waste disposal company.[7][13]
Step 1: Waste Segregation and Collection
Identify Waste Stream : This compound falls under the category of toxic chemical waste.[14]
Select a Compatible Container :
Use a dedicated, leak-proof container made of a material compatible with the chemical waste. The original container is often the best choice.[13]
Ensure the container is in good condition, with a tightly sealing cap.[13]
Do not use food or beverage containers.
Collect Waste :
For pure compound or concentrated solutions, transfer directly into the designated hazardous waste container inside a fume hood.
For dilute aqueous solutions, collect them as hazardous waste. Do not dispose of them down the drain, as the compound is highly toxic to aquatic life.[3]
For contaminated solids (e.g., paper towels, gloves, absorbent material from spills), collect them in a separate, clearly labeled solid waste container.[12]
Avoid Mixing : Do not mix this waste with incompatible materials such as strong acids or oxidizers.[14]
Step 2: Labeling the Waste Container
Proper labeling is a critical regulatory requirement and ensures safe handling.[7]
Attach a Hazardous Waste Tag : Affix your institution's official hazardous waste tag to the container as soon as the first drop of waste is added.
Complete the Label Information : The label must be filled out completely and legibly, including:
The full chemical name: "2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline". Avoid abbreviations or formulas.
An accurate estimation of the concentration and total volume/mass.
The date accumulation started.
The associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").[14]
Step 3: Storage of Waste Container
Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[15]
Secondary Containment : Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
Secure and Ventilated : The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.[7]
Keep Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[15]
Step 4: Arranging for Disposal
Contact EHS : Once the container is full or you have finished the project generating this waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13][15]
Do Not Transport : Laboratory personnel should not transport hazardous waste across the facility. This must be done by trained EHS staff or a licensed contractor.[13]
The decision-making process for handling this chemical waste is summarized in the workflow below.
Caption: Workflow for the safe disposal of 2-methoxy-5-methyl-N-(3-methylbutan-2-yl)aniline waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.[12]
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
Assess the Spill :
Small Spill : If the spill is small (can be cleaned up in <10 minutes by trained lab personnel) and does not pose an immediate inhalation hazard, proceed with cleanup.[12]
Large Spill : If the spill is large, highly concentrated, or you are not comfortable cleaning it up, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.
Cleanup Procedure (Small Spills Only) :
Ensure you are wearing the appropriate PPE, including respiratory protection if needed.
Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12]
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container for solids.
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Label the waste container appropriately and arrange for disposal.
References
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
IESI. How to Properly Manage Hazardous Waste Under EPA Regulations.
University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.